Product packaging for Ethambutol Hydrochloride(Cat. No.:CAS No. 1070-11-7)

Ethambutol Hydrochloride

Cat. No.: B1671382
CAS No.: 1070-11-7
M. Wt: 277.23 g/mol
InChI Key: AUAHHJJRFHRVPV-BZDVOYDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethambutol hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of active tuberculosis (TB). (Active TB is also called TB disease.)
TB can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of this compound is unknown, this compound inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.
See also: Ethambutol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H26Cl2N2O2 B1671382 Ethambutol Hydrochloride CAS No. 1070-11-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045345
Record name Ethambutol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-11-7, 22196-75-4
Record name Ethambutol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Ethambutol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethambutol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAMBUTOL DIHYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHAMBUTOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethambutol Hydrochloride's Assault on the Cell Wall of Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol hydrochloride (EMB) is a cornerstone of first-line tuberculosis therapy, exerting its bacteriostatic effect by targeting the intricate and essential cell wall of Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanism of action of ethambutol, focusing on its primary targets, the arabinosyltransferases. We delve into the biochemical consequences of this inhibition, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.

Introduction: The Mycobacterial Cell Wall - A formidable fortress

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] It is a multi-layered macromolecular assembly, with a core composed of a mycolyl-arabinogalactan-peptidogalactan (mAGP) complex.[1][2] This intricate structure provides a robust permeability barrier.[3][4] Two key polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), are central to the integrity of this cell wall. AG is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the structural backbone of the cell wall.[2][3] LAM is a large, glycophosphatidylinositol-anchored lipoglycan that plays a crucial role in host-pathogen interactions.[5][6] The biosynthesis of both AG and LAM is a complex process involving a series of enzymatic steps, making it an attractive target for antimicrobial agents.

The Primary Target: Arabinosyltransferases of the embCAB Operon

The primary mechanism of action of ethambutol is the inhibition of arabinosyltransferases, enzymes essential for the biosynthesis of the arabinan domains of both AG and LAM.[5][7][8] These enzymes are encoded by the embCAB operon in M. tuberculosis.[9] The operon consists of three genes: embC, embA, and embB.

  • EmbA and EmbB: These two proteins are arabinosyltransferases primarily involved in the polymerization of the arabinan domain of arabinogalactan.[6][10]

  • EmbC: This arabinosyltransferase is essential for the synthesis of the arabinan core of lipoarabinomannan.[5][6][10][11][12]

Ethambutol specifically inhibits these enzymes, thereby disrupting the transfer of arabinose residues into the growing AG and LAM molecules.[5][7][13] This leads to a cascade of downstream effects that compromise the structural integrity of the mycobacterial cell wall.

Biochemical Consequences of Arabinosyltransferase Inhibition

The inhibition of EmbA, EmbB, and EmbC by ethambutol has profound consequences for the M. tuberculosis cell wall architecture and viability:

  • Disruption of Arabinogalactan Synthesis: By inhibiting EmbA and EmbB, ethambutol halts the elongation of the arabinan chains of AG.[13] This prevents the subsequent attachment of mycolic acids, which are crucial for the formation of the outer mycolipid layer. The disruption of the mAGP complex leads to a significant increase in the permeability of the cell wall.[7][13]

  • Impairment of Lipoarabinomannan Synthesis: The inhibition of EmbC by ethambutol leads to the production of truncated LAM molecules with smaller arabinan domains.[6][10][11][12] This alteration in LAM structure can interfere with the bacterium's ability to modulate the host immune response.

  • Bacteriostatic Effect: The overall disruption of cell wall biosynthesis arrests the growth and multiplication of M. tuberculosis, leading to the bacteriostatic effect of the drug.[5][7]

The following diagram illustrates the signaling pathway of ethambutol's action:

Ethambutol_Mechanism cluster_CellWall Mycobacterium tuberculosis Cell Wall cluster_Enzymes Arabinosyltransferases (embCAB operon) Arabinogalactan Arabinogalactan Mycolic Acids Mycolic Acids Arabinogalactan->Mycolic Acids Anchors Lipoarabinomannan Lipoarabinomannan Cell Wall Integrity Cell Wall Integrity Lipoarabinomannan->Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Peptidoglycan Peptidoglycan EmbA EmbA EmbA->Arabinogalactan Synthesizes Arabinan Synthesis Disruption Arabinan Synthesis Disruption EmbA->Arabinan Synthesis Disruption EmbB EmbB EmbB->Arabinogalactan Synthesizes EmbB->Arabinan Synthesis Disruption EmbC EmbC EmbC->Lipoarabinomannan Synthesizes EmbC->Arabinan Synthesis Disruption Ethambutol Ethambutol Ethambutol->EmbA Inhibits Ethambutol->EmbB Inhibits Ethambutol->EmbC Inhibits Arabinan Synthesis Disruption->Cell Wall Integrity Compromises

Ethambutol's inhibitory action on arabinosyltransferases.

Quantitative Data: Ethambutol Efficacy

The susceptibility of M. tuberculosis to ethambutol is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth. MIC values can vary between susceptible and resistant strains.

Strain Type MIC Range (µg/mL) Testing Method
Susceptible0.5 - 2.5Resazurin Microtiter Assay (REMA)
Resistant>2.5 - 10.0 or higherResazurin Microtiter Assay (REMA)
Susceptible5.0Agar Proportion Method (7H10/7H11 agar)
Resistant>5.0Agar Proportion Method (7H10/7H11 agar)
Susceptible2.5Radiometric Method (BACTEC)
Resistant>2.5Radiometric Method (BACTEC)

Data compiled from multiple sources.[1][2]

Experimental Protocols

Elucidating the mechanism of action of ethambutol has relied on a variety of key experimental techniques. Below are detailed methodologies for some of these critical assays.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of ethambutol against M. tuberculosis is the Resazurin Microtiter Assay (REMA).

Experimental Workflow for REMA:

REMA_Workflow A Prepare M. tuberculosis inoculum (McFarland standard) C Inoculate wells with M. tuberculosis suspension A->C B Prepare serial dilutions of Ethambutol in 96-well plate B->C D Incubate plates at 37°C C->D E Add Resazurin indicator solution D->E F Re-incubate plates E->F G Read results: Blue = Inhibition Pink = Growth F->G H Determine MIC G->H

Workflow for determining ethambutol MIC using REMA.

Protocol for Resazurin Microtiter Assay (REMA): [3]

  • Preparation of Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0.

    • Dilute the standardized suspension 1:20 in fresh 7H9 broth.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 100 µL of 7H9 broth. Concentrations typically range from 0.125 to 64 µg/mL.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Final Reading:

    • After 7 days of incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.

    • Re-incubate the plate for another 24-48 hours.

    • The MIC is determined as the lowest concentration of ethambutol that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

In Vitro Arabinosyltransferase Inhibition Assay

This assay directly measures the inhibitory effect of ethambutol on the activity of arabinosyltransferases.

Protocol for Arabinosyltransferase Assay: [4]

  • Preparation of Mycobacterial Membranes:

    • Grow M. smegmatis or M. tuberculosis to mid-log phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM β-mercaptoethanol, 10 mM MgCl₂) and disrupt the cells by sonication or French press.

    • Centrifuge the lysate at a low speed to remove unbroken cells and cell debris.

    • Collect the supernatant and ultracentrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer.

  • Assay Reaction:

    • The reaction mixture (typically 50-100 µL) contains:

      • Mycobacterial membrane preparation (source of arabinosyltransferases)

      • A radiolabeled arabinose donor, such as decaprenyl-phosphoryl-β-D-[¹⁴C]arabinofuranose (DPA)

      • An arabinose acceptor substrate (e.g., a synthetic diarabinoside)

      • Varying concentrations of this compound.

      • Reaction buffer (e.g., 50 mM MOPS, pH 8.0, 10 mM MgCl₂, 1 mM ATP).

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

    • Terminate the reaction by adding a solvent such as chloroform/methanol (2:1, v/v).

  • Analysis of Products:

    • Extract the lipid-soluble products (containing the incorporated [¹⁴C]-arabinose) from the aqueous phase.

    • Analyze the extracted products by thin-layer chromatography (TLC) on silica gel plates.

    • Visualize the radiolabeled products by autoradiography.

    • Quantify the amount of incorporated radioactivity to determine the extent of inhibition by ethambutol.

Analysis of Mycobacterial Cell Wall Composition

To assess the impact of ethambutol on the cell wall, the composition of arabinogalactan and lipoarabinomannan can be analyzed after drug treatment.

Protocol for LAM Analysis by SDS-PAGE and Western Blotting: [7]

  • Treatment and Extraction:

    • Culture M. tuberculosis in the presence and absence of sub-inhibitory concentrations of ethambutol.

    • Harvest the cells and extract the lipoglycans (including LAM) using a method such as hot phenol-water extraction.

  • SDS-PAGE:

    • Separate the extracted lipoglycans on a 10-15% polyacrylamide gel using SDS-PAGE. The molecular weight of LAM will be altered in ethambutol-treated samples due to its truncation.

    • Include a molecular weight marker for reference.

  • Western Blotting:

    • Transfer the separated lipoglycans from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for LAM (e.g., monoclonal antibody CS-35).

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane again with TBST.

    • Detect the bands using a chemiluminescent substrate for HRP and visualize the results on X-ray film or with a digital imager. A shift in the band size for LAM from ethambutol-treated samples will be observed.

Conclusion

This compound remains a critical component of anti-tuberculosis therapy due to its specific and potent inhibition of arabinosyltransferases, key enzymes in the biosynthesis of the mycobacterial cell wall. By disrupting the formation of arabinogalactan and lipoarabinomannan, ethambutol compromises the structural integrity of the cell wall, leading to a bacteriostatic effect. The detailed understanding of its mechanism of action, supported by the experimental methodologies outlined in this guide, is crucial for the ongoing efforts to develop novel anti-tuberculosis agents and to combat the emergence of drug resistance. This in-depth technical guide serves as a valuable resource for the scientific community dedicated to eradicating tuberculosis.

References

Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone first-line bacteriostatic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall. This disruption of arabinogalactan synthesis leads to increased permeability of the cell wall, rendering the bacterium more susceptible to other drugs.[1] Ethambutol possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral meso-form.[2] The antitubercular activity of ethambutol is highly stereospecific, with the (S,S)-enantiomer being the most potent. This technical guide provides an in-depth analysis of the stereospecificity of ethambutol enantiomers, their quantitative antitubercular activity, and detailed experimental protocols for their evaluation.

Data Presentation: Antitubercular Activity of Ethambutol Stereoisomers

The in vitro antitubercular activity of ethambutol stereoisomers against Mycobacterium tuberculosis H37Rv is summarized below. The data clearly demonstrates the superior potency of the (S,S)-enantiomer.

StereoisomerMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)Relative Potency vs. (S,S)-enantiomer
(S,S)-Ethambutol0.5 - 2.0[3]1x
(R,R)-EthambutolSignificantly higher than (S,S)-enantiomer (reported to be 500x less potent)[2]~1/500x
meso-EthambutolSignificantly higher than (S,S)-enantiomer (reported to be 12x less potent)[2]~1/12x

Mechanism of Action: Inhibition of Arabinosyl Transferases

The primary target of ethambutol is the family of arabinosyl transferases (Emb), specifically EmbA, EmbB, and EmbC, which are integral membrane proteins involved in the polymerization of D-arabinofuranose into the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[4][5] The (S,S)-enantiomer of ethambutol is a potent inhibitor of these enzymes.[6] Inhibition of arabinosyl transferases disrupts the synthesis of the mycobacterial cell wall, leading to a bacteriostatic effect.

dot

Ethambutol_Mechanism Mechanism of Action of (S,S)-Ethambutol cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by (S,S)-Ethambutol DPA Decaprenyl-P-Arabinose (DPA) Arabinan Arabinan Chain DPA->Arabinan Arabinose Polymerization AG Arabinogalactan (AG) Arabinan->AG LAM Lipoarabinomannan (LAM) Arabinan->LAM CellWall Mycobacterial Cell Wall AG->CellWall LAM->CellWall Ethambutol (S,S)-Ethambutol EmbA EmbA Ethambutol->EmbA EmbB EmbB Ethambutol->EmbB EmbC EmbC Ethambutol->EmbC

Caption: Mechanism of (S,S)-Ethambutol Action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of ethambutol enantiomers against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Sterile 96-well microtiter plates.

  • (S,S)-Ethambutol, (R,R)-Ethambutol, and meso-Ethambutol stock solutions.

  • Mycobacterium tuberculosis H37Rv culture.

  • Incubator at 37°C.

  • Microplate reader.

  • Resazurin solution (0.02% w/v).

Procedure:

  • Prepare serial twofold dilutions of each ethambutol stereoisomer in Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.[7][8]

dot

MIC_Workflow start Start prep_plates Prepare Serial Dilutions of Ethambutol Enantiomers in 96-well plates start->prep_plates prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_plates->prep_inoculum inoculate Inoculate Plates with M. tuberculosis prep_inoculum->inoculate incubate1 Incubate at 37°C (7-14 days) inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate at 37°C (24-48 hours) add_resazurin->incubate2 read_results Read MIC (Lowest concentration with no color change) incubate2->read_results end End read_results->end

Caption: Workflow for MIC Determination.

Arabinosyl Transferase Inhibition Assay (Cell-Free)

This protocol describes a cell-free assay to measure the inhibition of mycobacterial arabinosyl transferases by ethambutol enantiomers using a radiolabeled substrate.

Materials:

  • Enzymatically active membrane and cell envelope (P60) fractions from M. smegmatis or M. tuberculosis.[9]

  • [14C]-labeled phosphoribosyl pyrophosphate (p[14C]Rpp) as the arabinose donor precursor.[9]

  • Synthetic mannoside or arabinoside acceptors (e.g., octyl-β-D-arabinofuranoside).[10]

  • ATP.

  • Reaction buffer: 50 mM MOPS (pH 8.0), 5 mM β-mercaptoethanol, 10 mM MgCl2.[9]

  • Ethambutol stereoisomer solutions of varying concentrations.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

  • Scintillation counter or autoradiography equipment.

Procedure:

  • Enzyme Preparation: Prepare enzymatically active membrane and P60 fractions from mycobacterial cultures as previously described.[9]

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, p[14C]Rpp, the synthetic acceptor, and the mycobacterial membrane and P60 fractions.

  • Inhibition: Add varying concentrations of the ethambutol stereoisomer to be tested to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reaction mixtures at 37°C for 2-4 hours to allow for the enzymatic transfer of [14C]-arabinose to the acceptor.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of 1-butanol. Vortex and centrifuge to separate the phases. Collect the upper butanol phase containing the radiolabeled product. Repeat the extraction twice.[9]

  • TLC Analysis: Spot the pooled butanol extracts onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

  • Detection and Quantification: Visualize the radiolabeled product by autoradiography or by scraping the corresponding silica spots and measuring radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of each ethambutol stereoisomer that causes 50% inhibition of arabinosyl transferase activity (IC50).

dot

AraT_Assay_Workflow start Start prep_enzyme Prepare Mycobacterial Membrane & P60 Fractions start->prep_enzyme setup_rxn Set up Reaction Mixture: Buffer, ATP, p[14C]Rpp, Acceptor, Enzyme prep_enzyme->setup_rxn add_inhibitor Add Ethambutol Stereoisomers setup_rxn->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate terminate_extract Terminate Reaction & Extract with Butanol incubate->terminate_extract tlc Analyze Extract by TLC terminate_extract->tlc detect Detect Radiolabeled Product (Autoradiography/Scintillation) tlc->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Arabinosyl Transferase Inhibition Assay Workflow.

Conclusion

The stereospecificity of ethambutol is a critical determinant of its antitubercular activity. The (S,S)-enantiomer is markedly more potent than the (R,R) and meso forms due to its specific interaction with and inhibition of the mycobacterial arabinosyl transferases EmbA, EmbB, and EmbC. This technical guide provides the quantitative data and detailed experimental methodologies necessary for researchers and drug development professionals to further investigate the structure-activity relationships of ethambutol and its analogs, with the ultimate goal of developing more effective and less toxic antitubercular agents.

References

A Technical Guide to the Synthesis and Characterization of Novel Ethambutol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel derivatives of Ethambutol (EMB) Hydrochloride, a first-line antitubercular agent.[1][2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with improved potency and pharmacokinetic profiles. This document outlines key methodologies, data interpretation, and the underlying mechanisms of action relevant to the development of next-generation ethambutol-based therapies.

Introduction: Rationale for Novel Ethambutol Derivatives

Ethambutol is a bacteriostatic drug that plays a crucial role in the combination therapy for tuberculosis (TB).[1][] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall component, arabinogalactan.[][5][6][7] This disruption leads to increased cell wall permeability and inhibits bacterial replication.[][5][7]

Despite its efficacy, the prolonged treatment regimen for TB often leads to patient non-compliance, fostering the development of drug resistance. Furthermore, ethambutol is associated with side effects, most notably optic neuritis.[5] The development of novel EMB derivatives aims to:

  • Enhance Potency: Achieve lower minimum inhibitory concentrations (MIC) against both susceptible and resistant M. tuberculosis strains.

  • Improve Pharmacokinetics: Increase lipophilicity to potentially improve tissue penetration and serum half-life.[1][3]

  • Reduce Toxicity: Modify the structure to minimize adverse effects.

  • Overcome Resistance: Design molecules that can bypass existing resistance mechanisms.

This guide focuses on the synthesis of unsymmetrical analogues, a promising strategy that has yielded compounds with comparable or improved activity to the parent drug.[1][3]

Synthesis of Novel Ethambutol Derivatives

The synthesis of novel ethambutol derivatives often involves modifying the core ethylenediamine scaffold or the side-chain amino alcohols. A representative synthetic workflow for creating unsymmetrical analogues is outlined below.[1]

G A Start: (S)-2-amino-1-butanol B Protection of Hydroxyl Group (e.g., TBDPSiCl) A->B C N-Acylation (e.g., Chloroacetyl Chloride) B->C D α-Halo Amide Intermediate C->D E Nucleophilic Substitution (Reaction with diverse amino alcohols) D->E F Amide Intermediate E->F G Reduction & Deprotection (e.g., LiAlH4) F->G H Novel Unsymmetrical Ethambutol Analogue G->H I Salt Formation (HCl in Methanol) H->I J Final Product: Analogue Hydrochloride Salt I->J

Caption: General workflow for the synthesis of novel unsymmetrical ethambutol analogues.

Experimental Protocol: Synthesis of a Representative Derivative (EMB-D1)

This protocol describes a multi-step synthesis adapted from established methodologies for creating unsymmetrical ethambutol analogues.[1]

  • Protection: To a solution of (S)-2-amino-1-butanol (1.0 eq) and imidazole (2.5 eq) in dichloromethane (DCM), tert-butyldiphenylsilyl chloride (TBDPSiCl) (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 16 hours.

  • N-Acylation: The silyl-protected intermediate is dissolved in DCM. Diisopropylethylamine (DIPEA) (3.0 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq). The mixture is stirred for 16 hours at room temperature to yield the α-halo amide.

  • Substitution: The α-halo amide (1.0 eq) is dissolved in dimethylformamide (DMF). A selected novel amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol) (1.5 eq) and DIPEA (3.0 eq) are added. The mixture is heated to 70°C for 14 hours.

  • Reduction and Deprotection: The resulting amide is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminium hydride (LiAlH₄) (5.0 eq) in THF at 0°C. The mixture is then refluxed for 16 hours.

  • Purification & Salt Formation: After quenching the reaction, the crude product is purified via column chromatography. The purified free base is dissolved in methanol, and a 1.25 M solution of hydrogen chloride in methanol is added. The solvent is evaporated to yield the final hydrochloride salt, EMB-D1.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and confirms structural changes compared to the parent compound.[8]

  • Melting Point (m.p.): Determines the purity and physical properties of the crystalline solid.[9]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound.

Data Summary: Physicochemical Properties

The following table summarizes hypothetical data for a series of novel derivatives compared to the parent ethambutol hydrochloride.

CompoundMolecular FormulaYield (%)Melting Point (°C)Purity (HPLC, %)
EMB-HCl C₁₀H₂₆Cl₂N₂O₂-199-204[9][10]>99.0
EMB-D1 C₁₃H₃₂Cl₂N₂O₂38210-21299.2
EMB-D2 C₁₅H₂₈Cl₂N₂O₂41195-19799.5
EMB-D3 C₁₆H₃₀Cl₂N₂O₂35205-20798.9

Biological Evaluation: Antimycobacterial Activity

The primary goal is to assess the in vitro activity of the novel derivatives against M. tuberculosis.

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution or bioluminescence-based assay.[11][12]

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[12]

  • Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation & Incubation: The standardized bacterial suspension is added to each well. The plates are incubated at 37°C.

  • Activity Measurement: After a defined incubation period (e.g., 72 hours), bacterial growth is assessed. For bioluminescent strains, light output is measured.[12] For other assays, a growth indicator like resazurin may be added.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth or shows a significant reduction in the measured signal (e.g., ≥90% inhibition).

Data Summary: In Vitro Antimycobacterial Activity
CompoundMIC₉₀ vs. M. tuberculosis H37Rv (µg/mL)Selectivity Index (SI)
EMB-HCl 0.8[1]>10
EMB-D1 0.4>25
EMB-D2 1.6>10
EMB-D3 0.8>15

Note: Selectivity Index (SI) is calculated as Cytotoxicity (IC₅₀ in a mammalian cell line) / MIC. A higher SI value is desirable.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Ethambutol and its derivatives target the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the bacterium's survival.[7]

G cluster_0 Mycobacterial Cytoplasm cluster_2 Periplasmic Space / Cell Wall UDP_Gal UDP-Galactose AG Arabinogalactan (AG) UDP_Gal->AG Galactan Synthesis DPA Decaprenyl-P-Arabinose (DPA) DPA->AG Arabinan Synthesis LAM Lipoarabinomannan (LAM) DPA->LAM Arabinan Synthesis EmbA EmbA EmbA->AG EmbB EmbB EmbB->AG EmbC EmbC EmbC->LAM CellWall Mycolyl-AG- Peptidoglycan Complex AG->CellWall EMB Ethambutol Derivatives EMB->EmbB EMB->EmbC

Caption: Ethambutol inhibits arabinosyl transferases (EmbB, EmbC), disrupting cell wall synthesis.

The mechanism involves the specific inhibition of the arabinosyltransferase enzymes EmbA, EmbB, and EmbC.[6][14] These membrane-embedded enzymes are responsible for the polymerization of arabinose into arabinogalactan and lipoarabinomannan, which are critical components of the cell wall.[6][7][14] By binding to EmbB and EmbC, ethambutol blocks the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the cell wall's integrity and making the bacterium susceptible to other drugs and environmental stresses.[][6][14] Novel derivatives are hypothesized to interact with these same targets, potentially with higher affinity or the ability to overcome resistance-conferring mutations near the binding site.[6]

Conclusion and Future Directions

The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the development of novel this compound derivatives. The data from representative compounds indicate that modification of the ethambutol scaffold can lead to derivatives with enhanced antimycobacterial potency. Future research should focus on:

  • Expanding the library of derivatives to further explore structure-activity relationships (SAR).

  • Conducting in-depth pharmacokinetic and toxicology studies on the most promising lead compounds.

  • Evaluating efficacy in in vivo models of tuberculosis infection.

  • Investigating activity against clinically isolated multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.

By systematically applying these principles, the scientific community can advance the development of more effective and safer treatments to combat the global threat of tuberculosis.

References

Pharmacokinetics and Metabolism of Ethambutol Hydrochloride in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ethambutol hydrochloride in key preclinical models: rats, mice, rabbits, and non-human primates (cynomolgus monkeys). The information presented is intended to support researchers and drug development professionals in designing and interpreting preclinical studies involving this important antitubercular agent.

Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters of ethambutol in various preclinical species. It is important to note that significant variability can exist due to differences in study design, analytical methods, and animal strains.

Table 1: Pharmacokinetics of this compound in Rats (Sprague-Dawley)
Administration RouteDose (mg/kg)Tissue/MatrixCmaxTmax (h)t½ (h)Vz/F (L/kg)Reference
Intragastric90Lung Tissue39,890 ng/mL2.253.433.07[1]
Table 2: Pharmacokinetics of this compound in Mice (BALB/c)
Administration RouteDose (mg/kg)Tissue/MatrixApparent Clearance (CL/F) (mL·h⁻¹·kg⁻¹)Apparent Volume of Distribution (V/F) (mL·kg⁻¹)Apparent Volume of Distribution of Peripheral Compartment (V₂/F) (mL·kg⁻¹)Reference
Oral50, 100, 200Plasma3,4001,5004,690[2]

Note: Cmax, Tmax, and AUC data for mice were not explicitly available in the reviewed literature.

Table 3: Pharmacokinetics of this compound in Rabbits

Quantitative pharmacokinetic data (Cmax, Tmax, AUC, t½) for ethambutol in rabbits following oral or intravenous administration were not available in the public domain literature reviewed for this guide.

Table 4: Pharmacokinetics of this compound in Cynomolgus Monkeys

Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for ethambutol in cynomolgus monkeys were not detailed in the reviewed pilot studies. These studies confirmed the feasibility of conducting such pharmacokinetic assessments.[3]

Metabolism of Ethambutol

The primary metabolic pathway of ethambutol is conserved across species and involves a two-step oxidation process. The initial and rate-limiting step is the oxidation of one of the alcohol groups to an aldehyde intermediate, catalyzed by alcohol dehydrogenase.[4] This aldehyde is then further oxidized to the corresponding dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid.[5] While this general pathway is understood, detailed comparative studies on the enzyme kinetics and potential for species-specific minor metabolites are limited.

ethambutol_metabolism ethambutol Ethambutol aldehyde Aldehyde Intermediate ethambutol->aldehyde Alcohol Dehydrogenase dicarboxylic_acid Dicarboxylic Acid Metabolite (2,2'-(ethylenediimino)di-butyric acid) aldehyde->dicarboxylic_acid Aldehyde Dehydrogenase

Figure 1: Metabolic Pathway of Ethambutol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of preclinical pharmacokinetic studies. Below are representative protocols for key experiments.

Pharmacokinetic Study in Rats

This protocol is based on a study investigating ethambutol concentrations in lung tissue.[1]

Animals:

  • Species: Sprague-Dawley rats

  • Number: 160 (equal mix of male and female)

  • Weight: 180 ± 20g

  • Housing: Air-conditioned room (23-26°C), relative humidity of 40-60%, with free access to food and water. Animals were fasted overnight before the experiment.

Dosing:

  • Drug: this compound

  • Dose: 90 mg/kg

  • Route: Intragastric administration (i.g.)

Sample Collection:

  • Time points: 0 (pre-dose), 0.25, 0.33, 0.5, 0.67, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 8.0, 9.0, 12.0, 16.0, and 24.0 hours post-dose.

  • Procedure: Rats were euthanized at each time point. Lung tissues were collected, homogenized in PBS (1:5 w:v), and centrifuged at 12,000 rpm for 10 minutes. The supernatants were collected and stored at -80°C.

Analytical Method:

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: Lung homogenate supernatant was precipitated with 15% trichloroacetic acid, diluted with 20% acetonitrile containing 0.1% formic acid and 2% heptafluorobutyric acid.

  • Quantification: A validated UPLC-MS/MS method with a linear range of 10 to 5000 ng/mL was used.

rat_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation (7 days) fasting Overnight Fasting acclimation->fasting dosing Intragastric Administration (90 mg/kg) fasting->dosing euthanasia Euthanasia at Multiple Timepoints dosing->euthanasia tissue_collection Lung Tissue Collection euthanasia->tissue_collection homogenization Homogenization & Centrifugation tissue_collection->homogenization supernatant Supernatant Storage (-80°C) homogenization->supernatant sample_prep Sample Precipitation & Dilution supernatant->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms pk_analysis Pharmacokinetic Parameter Calculation uplc_msms->pk_analysis ethambutol_moa cluster_cell_wall Mycobacterial Cell Wall Synthesis arabinogalactan Arabinogalactan Synthesis arabinosyl_transferase Arabinosyl Transferase disruption Disruption of Cell Wall Integrity arabinosyl_transferase->disruption Leads to ethambutol Ethambutol inhibition Inhibition ethambutol->inhibition inhibition->arabinosyl_transferase bacteriostasis Bacteriostasis disruption->bacteriostasis

References

An In-depth Technical Guide on the Crystal Structure and Solid-State Properties of Ethambutol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and solid-state properties of ethambutol hydrochloride, a crucial antituberculosis medication. The therapeutically active stereoisomer, (+)-(S,S)-ethambutol dihydrochloride, is known to exist in multiple crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including stability, solubility, and bioavailability. A thorough understanding of these solid-state characteristics is paramount for drug development, formulation, and quality control.

Crystal Structure of (S,S)-Ethambutol Dihydrochloride Polymorphs

(S,S)-Ethambutol dihydrochloride is known to exhibit polymorphism, with at least four distinct crystalline forms identified. Of these, Form I and Form II are the most well-characterized and are enantiotropically related, meaning one form can reversibly transform into the other upon heating or cooling. The crystal structures of both Form I and Form II have been determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for (S,S)-Ethambutol Dihydrochloride Polymorphs

ParameterForm IForm II
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 8.8358.921
b (Å) 10.21310.152
c (Å) 17.6548.876
α (°) 9090
β (°) 90109.89
γ (°) 9090
Volume (ų) 1593.4756.2
Z 42

Note: This data is compiled from publicly available crystallographic information and should be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and detailed structural information.

Solid-State Properties and Characterization

The solid-state properties of this compound are critical for its formulation and stability. The high hygroscopicity of the dihydrochloride salt is a known challenge, which can be influenced by its crystalline form. Various analytical techniques are employed to characterize the solid-state properties of this compound, including thermal analysis and vibrational spectroscopy.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of this compound, including melting points, phase transitions, and decomposition temperatures.

Table 2: Thermal Analysis Data for this compound

TechniqueObservationTemperature (°C)Conditions
DSC Exothermic peak75.8Heating rate: 5 °K/min
DSC Screening25 - 250Heating rate: 10 °C/min
TGA Single weight loss256 - 900Heating rate: 20 °C/min
Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to obtain detailed information about the molecular vibrations and can effectively differentiate between polymorphic forms due to differences in their crystal lattice and molecular conformations.

Table 3: Spectroscopic Data for this compound

TechniqueKey Spectral Regions/PeaksObservations
FTIR 4000-650 cm⁻¹Differences in the fingerprint region can distinguish polymorphs.
Raman Not specifiedCan provide complementary information to FTIR for polymorph discrimination.

Experimental Protocols

Detailed methodologies are crucial for reproducible solid-state characterization of this compound.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Single crystals of (S,S)-ethambutol dihydrochloride polymorphs are typically grown by slow evaporation of a suitable solvent system.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5-50°.

  • Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns of the known polymorphs.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated DSC instrument is used.

  • Thermal Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: The solid sample is typically placed directly in the path of the laser beam.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Collection: The Raman spectrum is collected by measuring the scattered light from the sample.

Visualization of Experimental Workflow

The logical flow for the solid-state characterization of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of (S,S)-Ethambutol Dihydrochloride purification Purification & Crystallization synthesis->purification pxrd Powder X-ray Diffraction (PXRD) (Phase Identification) purification->pxrd Initial Screening scxrd Single-Crystal X-ray Diffraction (SCXRD) (Structure Determination) purification->scxrd For Structure Elucidation thermal Thermal Analysis (DSC & TGA) purification->thermal spectroscopy Vibrational Spectroscopy (FTIR & Raman) purification->spectroscopy polymorph_id Polymorph Identification & Quantification pxrd->polymorph_id scxrd->polymorph_id stability Hygroscopicity & Stability Assessment thermal->stability physicochem Physicochemical Property Determination thermal->physicochem spectroscopy->polymorph_id polymorph_id->stability polymorph_id->physicochem

An In-Depth Technical Guide on Ethambutol Hydrochloride's Inhibition of Arabinosyl Transferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol hydrochloride is a cornerstone bacteriostatic agent in the combination therapy of tuberculosis and other mycobacterial infections. Its primary mechanism of action involves the targeted inhibition of arabinosyl transferases, essential enzymes in the biosynthesis of the unique and complex mycobacterial cell wall. This disruption of cell wall synthesis, specifically of the arabinogalactan and lipoarabinomannan components, compromises the structural integrity of the bacterium, leading to growth inhibition. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory effects, and the experimental methodologies used to elucidate the impact of ethambutol on its target enzymes and the subsequent effects on mycobacterial cell wall composition.

Introduction

The mycobacterial cell wall is a complex and robust structure, critical for the survival and pathogenicity of species such as Mycobacterium tuberculosis. A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Arabinogalactan, a branched polysaccharide, serves as a crucial link between the peptidoglycan layer and the outer mycolic acid layer. Lipoarabinomannan (LAM) is another vital lipoglycan anchored in the cell membrane, playing a role in host-pathogen interactions. The biosynthesis of both arabinogalactan and LAM is dependent on a family of enzymes known as arabinosyl transferases. This compound exerts its antimicrobial effect by specifically targeting these enzymes.

Mechanism of Action: Inhibition of Arabinosyl Transferases

Ethambutol's primary molecular targets are the membrane-embedded arabinosyl transferases encoded by the emb gene cluster, which includes embA, embB, and embC. These enzymes are responsible for the polymerization of arabinose into the arabinan domains of both arabinogalactan and LAM.

  • EmbA and EmbB: These two enzymes are primarily involved in the synthesis of the arabinogalactan component of the mAGP complex. They work in concert to catalyze the transfer of arabinofuranosyl residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chains.

  • EmbC: This arabinosyl transferase is mainly responsible for the synthesis of the arabinan core of LAM.

By inhibiting these enzymes, ethambutol effectively halts the elongation of the arabinan chains. This disruption has two major consequences:

  • Impaired Arabinogalactan Synthesis: The incomplete synthesis of arabinogalactan prevents the attachment of mycolic acids to the peptidoglycan layer. This weakens the cell wall, making it more permeable and susceptible to other drugs.[1]

  • Altered Lipoarabinomannan Structure: Inhibition of EmbC leads to the production of truncated LAM molecules.[2][3][4] This can affect the bacterium's interaction with the host immune system.

The overall effect of ethambutol is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[5]

Ethambutol_Mechanism cluster_Cell Mycobacterial Cell cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_CellWall Cell Wall Synthesis DPA Decaprenyl-Phosphate-Arabinose (DPA) EmbA EmbA DPA->EmbA Arabinose Donor EmbB EmbB DPA->EmbB EmbC EmbC DPA->EmbC AG Arabinogalactan (AG) Synthesis EmbA->AG Polymerization EmbB->AG LAM Lipoarabinomannan (LAM) Synthesis EmbC->LAM Polymerization mAGP Mycolyl-AG-Peptidoglycan (mAGP) Complex AG->mAGP CellWall Intact Cell Wall LAM->CellWall mAGP->CellWall Ethambutol This compound Ethambutol->EmbA Inhibits Ethambutol->EmbB Ethambutol->EmbC MIC_Workflow cluster_Preparation Preparation cluster_REMA REMA Method cluster_Agar Agar Dilution Method Culture Mycobacterial Culture Inoculum Standardized Inoculum (McFarland Standard) Culture->Inoculum Inoculate_REMA Inoculate Wells Inoculum->Inoculate_REMA Inoculate_Agar Spot Inoculum onto Plates Inoculum->Inoculate_Agar Ethambutol_Stock Ethambutol Stock Solution Serial_Dilutions Serial Dilutions of Ethambutol Ethambutol_Stock->Serial_Dilutions Plate_REMA 96-Well Plate with Broth and Ethambutol Dilutions Serial_Dilutions->Plate_REMA Plate_Agar Agar Plates with Ethambutol Concentrations Serial_Dilutions->Plate_Agar Plate_REMA->Inoculate_REMA Incubate_REMA Incubate at 37°C Inoculate_REMA->Incubate_REMA Add_Resazurin Add Resazurin Incubate_REMA->Add_Resazurin Read_REMA Read MIC (Blue = Inhibition) Add_Resazurin->Read_REMA Plate_Agar->Inoculate_Agar Incubate_Agar Incubate at 37°C Inoculate_Agar->Incubate_Agar Read_Agar Read MIC (No Growth = Inhibition) Incubate_Agar->Read_Agar CellWall_Analysis_Workflow Culture Mycobacterial Culture (with and without Ethambutol) Harvest Harvest and Wash Cells Culture->Harvest CellWall_Isolation Cell Wall Isolation Harvest->CellWall_Isolation Hydrolysis Acid Hydrolysis (e.g., Trifluoroacetic Acid) CellWall_Isolation->Hydrolysis Derivatization Derivatization (e.g., Alditol Acetates) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Arabinose and Galactose GCMS->Quantification

References

The Discovery and Development of Ethambutol: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Journey from Synthesis to Clinical Application as a Key Antitubercular Agent

Abstract

Ethambutol [(+)-2,2'-(ethylenediimino)di-1-butanol], a cornerstone of modern tuberculosis therapy, represents a significant achievement in the history of synthetic antimicrobial agents. Discovered in 1961 at Lederle Laboratories, its development marked a crucial advancement in the fight against Mycobacterium tuberculosis, particularly in the context of emerging resistance to other treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, structure-activity relationships, and the preclinical and clinical development of ethambutol. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a practical resource for researchers, scientists, and drug development professionals. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this essential antitubercular drug.

Discovery and Historical Context

Ethambutol was discovered in 1961 by scientists at Lederle Laboratories (a division of American Cyanamid) during a systematic screening of synthetic compounds for antitubercular activity.[1][2] Its discovery was part of a broader effort between the 1930s and 1970s to identify new antimicrobial agents to combat tuberculosis.[3][4] Unlike many other antibiotics discovered through the screening of natural products, ethambutol is a product of organic synthesis.[3][4] The introduction of ethambutol into clinical practice in the 1960s provided a valuable new tool, especially as part of combination therapy to prevent the emergence of drug resistance.

A key early finding in the development of ethambutol was the remarkable stereospecificity of its biological activity.[1] The dextrorotatory ((S,S)) enantiomer was found to be significantly more active than the meso and levorotatory ((R,R)) forms, hinting at a specific biological target.[1]

Synthesis and Stereochemistry

Ethambutol possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers ((+)-(S,S) and (-)-(R,R)) and an achiral meso-form. The antitubercular activity resides almost exclusively in the dextrorotatory (+)-(S,S)-enantiomer.

General Synthesis Route

The synthesis of ethambutol typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dichloroethane.

Experimental Protocol: Synthesis of (S,S)-Ethambutol

  • Reaction Setup: (S)-(+)-2-amino-1-butanol is mixed with 1,2-dichloroethane.

  • Reaction Conditions: The mixture is heated, and the reaction proceeds via nucleophilic substitution.

  • Purification: The resulting (S,S)-ethambutol is isolated and purified.

  • Salt Formation: For pharmaceutical use, it is often converted to its dihydrochloride salt by treatment with hydrochloric acid in an alcohol solution to improve its stability and solubility.

Structure-Activity Relationship (SAR)

The specific stereochemistry of ethambutol is critical for its activity. The (+)-(S,S)-enantiomer is the most potent isomer.

StereoisomerRelative Potency
(+)-(S,S)-EthambutolActive
(-)-(R,R)-EthambutolSignificantly less active
meso-EthambutolMinimally active

Table 1: Relative Antitubercular Potency of Ethambutol Stereoisomers. The (+)-(S,S) enantiomer is noted to be significantly more potent than the other isomers.

Further SAR studies have shown that modifications to the ethylenediamine bridge, the nitrogen substituents, or the position of the hydroxyl groups generally lead to a decrease in antimycobacterial activity.

Mechanism of Action

Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[5] It inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[6][7] This enzyme is crucial for the polymerization of D-arabinose into arabinogalactan and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall.[6][7] The inhibition of arabinogalactan synthesis disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[6]

Experimental Protocol: Arabinosyl Transferase Inhibition Assay

  • Enzyme and Substrate Preparation: A cell-free extract containing arabinosyl transferase is prepared from a susceptible strain of Mycobacterium smegmatis or Mycobacterium tuberculosis. The substrate, radiolabeled D-[14C]glucose (which is metabolized to a precursor for arabinose), is prepared.

  • Inhibition Assay: The cell-free extract is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of ethambutol.

  • Analysis: The incorporation of the radiolabel into arabinogalactan is measured. A decrease in radiolabel incorporation in the presence of ethambutol indicates inhibition of arabinosyl transferase activity. The products can be analyzed by techniques such as thin-layer chromatography (TLC).[8][9]

G Ethambutol Ethambutol ArabinosylTransferases Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->ArabinosylTransferases Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis ArabinosylTransferases->Arabinogalactan_Synthesis Catalyzes LAM_Synthesis Lipoarabinomannan (LAM) Synthesis ArabinosylTransferases->LAM_Synthesis Catalyzes CellWall_Integrity Mycobacterial Cell Wall Integrity Arabinogalactan_Synthesis->CellWall_Integrity Essential for LAM_Synthesis->CellWall_Integrity Essential for Increased_Permeability Increased Cell Wall Permeability CellWall_Integrity->Increased_Permeability Disruption leads to G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery & Synthesis SAR Structure-Activity Relationship Studies Discovery->SAR InVitro In Vitro Studies (MIC, Mechanism of Action) SAR->InVitro InVivo In Vivo Animal Models (Efficacy & Toxicology) InVitro->InVivo PhaseI Phase I (Safety & Pharmacokinetics) InVivo->PhaseI PhaseII Phase II (Dose-ranging & Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety) PhaseII->PhaseIII Approval Regulatory Approval & Post-marketing PhaseIII->Approval

References

A Technical Guide to the Chemical Synthesis of Chirally Pure (S,S)-Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis routes for obtaining chirally pure (S,S)-ethambutol, a crucial first-line antitubercular agent. The therapeutic efficacy of ethambutol is confined to its (S,S)-enantiomer, which is significantly more potent than its other stereoisomers.[1] This document details various synthetic strategies, including asymmetric synthesis from chiral precursors and resolution of racemic mixtures, to produce the desired stereoisomer with high enantiomeric purity.

Stereoselective Synthesis from (R)-butane-1,2-diol

A robust and efficient method for the synthesis of (S,S)-ethambutol utilizes the commercially available chiral building block, (R)-butane-1,2-diol. This multi-step synthesis proceeds with high stereoselectivity, yielding the final product in good overall yield and high enantiomeric purity.[1][2]

Synthetic Pathway

The overall synthetic scheme involves the protection of the primary alcohol, activation of the secondary alcohol, nucleophilic substitution with azide, reduction of the azide to a primary amine, coupling of two molecules of the resulting amine, and a final reduction to yield (S,S)-ethambutol.

G A (R)-butane-1,2-diol B (R)-1-(tert-butyldimethylsilyloxy)butan-2-ol A->B TBDMSCl, Imidazole, DCM C (R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate B->C MsCl, TEA, DCM D (S)-2-azido-1-(tert-butyldimethylsilyloxy)butane C->D NaN3, DMF E (S)-1-(tert-butyldimethylsilyloxy)butan-2-amine D->E H2, Pd/C, MeOH F N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide E->F Oxalyl chloride, Pyridine, DCM G (S,S)-Ethambutol F->G LAH, THF

Caption: Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol.

Experimental Protocols and Data

The following tables summarize the quantitative data and provide detailed experimental protocols for each step in this synthetic route.

Table 1: Quantitative Data for the Synthesis of (S,S)-Ethambutol from (R)-butane-1,2-diol

StepProductReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
1(R)-1-(tert-butyldimethylsilyloxy)butan-2-olTBDMS-Cl, Imidazole, DCM3Room Temp.91
2(R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonateMethane sulfonyl chloride, TEA, DCM4Room Temp.90
3(S)-2-azido-1-(tert-butyldimethylsilyloxy)butaneNaN3, DMF246083
4(S)-1-(tert-butyldimethylsilyloxy)butan-2-aminePd/C, H2, CH3OH5Room Temp.93
5N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamideOxalyl chloride, pyridine, DCM8Room Temp.91
6(S,S)-EthambutolLAH, THF24Reflux92
Overall (S,S)-Ethambutol ~53

Table 2: Detailed Experimental Protocols for the Synthesis from (R)-butane-1,2-diol

StepProcedure
1 Protection of (R)-butane-1,2-diol: To a solution of (R)-butane-1,2-diol in dichloromethane (DCM), imidazole is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the protected alcohol.
2 Mesylation: The protected alcohol is dissolved in DCM and cooled to 0 °C. Triethylamine (TEA) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the mesylate.
3 Azide Substitution: The mesylate is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to 60 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide.
4 Reduction of Azide: The azide is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 5 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the amine.
5 Dimerization: To a solution of the amine in DCM, pyridine is added, and the mixture is cooled to 0 °C. Oxalyl chloride is added dropwise, and the reaction is stirred at room temperature for 8 hours. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
6 Reduction to (S,S)-Ethambutol: The oxalamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LAH) in THF at 0 °C. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give (S,S)-ethambutol. The final product can be further purified by recrystallization.

Synthesis via Resolution of Racemic 2-Amino-1-butanol

An alternative and widely used industrial method involves the resolution of racemic (dl)-2-amino-1-butanol, a key intermediate, followed by condensation with an ethylene dihalide.

Resolution and Synthesis Pathway

The racemic amine is resolved using a chiral resolving agent, typically L-(+)-tartaric acid, to isolate the desired (S)-enantiomer. The resolved (S)-2-amino-1-butanol is then reacted with 1,2-dichloroethane to yield (S,S)-ethambutol.

G A (dl)-2-Amino-1-butanol B (S)-2-Amino-1-butanol L-(+)-tartrate A->B L-(+)-Tartaric acid, Methanol C (S)-2-Amino-1-butanol B->C Base (e.g., KOH) D (S,S)-Ethambutol C->D 1,2-Dichloroethane

Caption: Synthesis of (S,S)-Ethambutol via Resolution.

Experimental Protocols and Data

Table 3: Quantitative Data for the Synthesis of (S,S)-Ethambutol via Resolution

StepProductReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
1(S)-2-Amino-1-butanol L-(+)-tartrateL-(+)-Tartaric acid, Anhydrous Methanol4Cooled from 45 to 18~82
2(S)-2-Amino-1-butanolPotassium Hydroxide, Water--High
3(S,S)-Ethambutol1,2-Dichloroethane1130 (exotherm)~80

Table 4: Detailed Experimental Protocols for the Synthesis via Resolution

StepProcedure
1 Resolution of (dl)-2-Amino-1-butanol: Racemic 2-amino-1-butanol is dissolved in anhydrous methanol. L-(+)-tartaric acid is added slowly, keeping the temperature below 45 °C. The solution is stirred for an hour at 45 °C and then slowly cooled to 18 °C over 4 hours, during which the (S)-2-amino-1-butanol L-(+)-tartrate salt crystallizes out. The crystalline salt is collected by filtration, washed with cold methanol, and dried.[3]
2 Liberation of the Free Amine: The (S)-2-amino-1-butanol L-(+)-tartrate salt is treated with an aqueous solution of a strong base, such as potassium hydroxide, to neutralize the tartaric acid and liberate the free (S)-2-amino-1-butanol. The free amine is then extracted with an organic solvent and purified by distillation.
3 Synthesis of (S,S)-Ethambutol: A mixture of (S)-2-amino-1-butanol and 1,2-dichloroethane is heated to approximately 80 °C, at which point an exothermic reaction raises the temperature to about 130 °C. After one hour, the mixture is cooled, and a base such as sodium hydroxide is added to neutralize the hydrogen chloride formed during the reaction. Unreacted (S)-2-amino-1-butanol is recovered by vacuum distillation. The resulting crude (S,S)-ethambutol can be purified by recrystallization.[3]

Synthesis from L-Methionine

A chiral pool approach utilizing the readily available and inexpensive amino acid L-methionine provides another efficient route to (S,S)-ethambutol.

Synthetic Pathway

This strategy involves the dimerization of L-methionine methyl ester, desulfurization, and subsequent reduction to the final product.

G A L-Methionine B L-Methionine methyl ester A->B SOCl2, MeOH C Oxalyl diamide of L-Methionine methyl ester B->C Oxalyl chloride D Desulfurized diamide C->D Raney Nickel E (S,S)-Ethambutol D->E Reduction (e.g., LAH)

Caption: Synthesis of (S,S)-Ethambutol from L-Methionine.

Experimental Protocols and Data

While this route is well-established, detailed step-by-step public domain protocols are less common. The key steps involve standard organic transformations.

Table 5: Key Transformations in the Synthesis from L-Methionine

StepTransformationKey Reagents
1EsterificationThionyl chloride, Methanol
2DimerizationOxalyl chloride
3DesulfurizationRaney Nickel
4ReductionLithium aluminum hydride (LAH) or other suitable reducing agent

Proline-Catalyzed Asymmetric Synthesis

Organocatalysis, particularly using the chiral catalyst L-proline, offers an elegant and environmentally friendly approach to establishing the stereocenters of (S,S)-ethambutol's precursor.

General Strategy

This method typically involves the asymmetric α-amination or α-aminooxylation of an aldehyde, followed by reduction and subsequent steps to form the final product. The proline catalyst induces high enantioselectivity in the key C-N bond-forming step.

G A n-Butyraldehyde B Chiral amine precursor A->B L-Proline, Aminating agent C (S)-2-amino-1-butanol B->C Reduction D (S,S)-Ethambutol C->D Dimerization

Caption: Proline-Catalyzed Asymmetric Synthesis Approach.

Experimental Considerations

The success of this route hinges on the optimization of the proline-catalyzed reaction, including the choice of aminating agent, solvent, temperature, and catalyst loading to achieve high yield and enantiomeric excess. Subsequent reduction and dimerization steps would follow protocols similar to those described in other routes. An efficient enantioselective synthesis of (S,S)-ethambutol has been achieved with 99% ee via both proline-catalyzed α-aminooxylation and α-amination of n-butyraldehyde as the key step.[4][5]

Conclusion

This technical guide has outlined the principal synthetic routes for the production of chirally pure (S,S)-ethambutol. The choice of a particular route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. The stereoselective synthesis from (R)-butane-1,2-diol and the resolution of racemic 2-amino-1-butanol represent the most well-documented and industrially relevant methods. The syntheses from L-methionine and via proline-catalysis offer attractive, more modern alternatives that leverage the chiral pool and organocatalysis, respectively. The detailed experimental protocols and tabulated data provided herein serve as a valuable resource for chemists engaged in the synthesis and development of this vital antitubercular medication.

References

Spectroscopic Analysis of Ethambutol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethambutol hydrochloride, a primary antitubercular agent. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this critical pharmaceutical compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences.

Introduction to this compound

This compound is the dihydrochloride salt of the (+)-enantiomer of ethambutol. It is a bacteriostatic agent effective against Mycobacterium tuberculosis and is a cornerstone in the combination therapy of tuberculosis. Its chemical structure, (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)bis(butan-1-ol) dihydrochloride, presents several key functional groups, including secondary amines, primary alcohols, and chiral centers, which give rise to characteristic spectroscopic signatures. The molecular formula is C₁₀H₂₄N₂O₂·2HCl, with a molecular weight of 277.23 g/mol .

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While experimental data for the hydrochloride salt is not abundantly available in the public domain, predicted data and data from related ethambutol species provide valuable insights.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethambutol

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
0.95t6H-CH₂CH₃
1.55m4H-CH₂ CH₃
2.75m2H-NH-CH -
2.95m4H-NH-CH₂ -CH₂-NH-
3.45dd2H-CH -CH₂OH
3.70dd2H-CH-CH₂ OH

Note: Predicted data is for the base, ethambutol, in D₂O. The chemical shifts for the hydrochloride salt in a suitable deuterated solvent may vary due to protonation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethambutol

Chemical Shift (δ) ppmAssignment
10.5-CH₂CH₃
23.0-CH₂ CH₃
48.0-NH-CH₂ -CH₂-NH-
60.0-NH-CH -
65.0-CH-CH₂ OH

Note: Predicted data for ethambutol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum is characterized by absorptions corresponding to O-H, N-H, and C-N bonds.

Table 3: Key IR Absorption Bands for Ethambutol [1]

Wavenumber (cm⁻¹)IntensityAssignment
3345StrongO-H stretching (alcohol)
3747MediumN-H stretching (secondary amine)
2973, 2830MediumC-H stretching (aliphatic)
1028MediumC-N stretching

Note: Data obtained from a study of ethambutol complexed with β-cyclodextrin. The spectrum of the hydrochloride salt is expected to show similar characteristic bands, with potential broadening and shifts due to hydrogen bonding and the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ethambutol. Electrospray ionization (ESI) is a common technique for the analysis of this compound.

Table 4: Mass Spectrometry Data for Ethambutol [2]

m/zIon Type
205.2[M+H]⁺
116.1Fragment Ion

Note: M represents the molecular mass of the ethambutol free base (204.31 g/mol ).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3][4]

  • Ensure complete dissolution. If necessary, gently vortex the vial.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the instrument to the specific sample and solvent.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [1]

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Carefully remove the pellet from the press.

Instrumentation and Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry

Sample Preparation (for LC-MS): [6][7][8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • If analyzing from a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile or methanol may be necessary, followed by centrifugation and collection of the supernatant.[7][8]

Instrumentation and Data Acquisition (LC-MS/MS): [6][9]

  • Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Set the ESI source to positive ion mode.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for ethambutol.

  • Perform a full scan to identify the protonated molecule [M+H]⁺.

  • Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mass spectrometry fragmentation pathway for ethambutol.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Ethambutol HCl dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer filter->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Process Data (FT, Phasing) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Shifts, Couplings) process->analyze

Caption: Workflow for NMR spectroscopic analysis of this compound.

Experimental_Workflow_IR cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Ethambutol HCl with KBr press Press into a Pellet grind->press instrument FTIR Spectrometer press->instrument acquire_bg Acquire Background Spectrum instrument->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Process Spectrum acquire_sample->process analyze Identify Functional Groups process->analyze

Caption: Workflow for IR spectroscopic analysis of this compound.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS/MS) cluster_proc Data Analysis prepare_sol Prepare Solution of Ethambutol HCl dilute Dilute with Mobile Phase prepare_sol->dilute lc Liquid Chromatography dilute->lc ms Mass Spectrometer (ESI+) lc->ms full_scan Full Scan (MS1) ms->full_scan msms_scan Product Ion Scan (MS2) full_scan->msms_scan analyze Analyze Spectra (m/z, Fragmentation) msms_scan->analyze

Caption: Workflow for LC-MS/MS analysis of this compound.

Fragmentation_Pathway parent Ethambutol [M+H]⁺ m/z 205.2 fragment1 Fragment Ion m/z 116.1 parent->fragment1 Fragmentation structure_parent [(C₄H₉)(CH₂OH)CH-NH-CH₂]₂H⁺ parent->structure_parent loss - C₆H₁₅NO parent->loss structure_fragment1 [CH₂(OH)-CH(C₂H₅)-NH=CH₂]⁺ fragment1->structure_fragment1 loss->fragment1

Caption: Proposed fragmentation pathway of ethambutol in positive ion ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable for the comprehensive characterization of this compound. This guide has provided a summary of the key spectroscopic data, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors. While experimental NMR data for the hydrochloride salt remains an area for further public documentation, the provided information serves as a robust foundation for the structural elucidation and quality assessment of this vital antitubercular drug.

References

Methodological & Application

Application Note: Quantification of Ethambutol in Biological Fluids Using a Pre-column Derivatization HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol (EMB) is a primary bacteriostatic agent used in the treatment of tuberculosis. Therapeutic drug monitoring and pharmacokinetic studies of ethambutol in biological fluids are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. However, ethambutol lacks a significant chromophore, making its direct quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging. This application note details a robust and sensitive HPLC-UV method for the quantification of ethambutol in biological fluids, employing a pre-column derivatization technique to enhance its UV absorbance. The method is suitable for researchers, scientists, and drug development professionals.

This method involves the derivatization of ethambutol with phenethyl isocyanate (PEIC) prior to chromatographic separation. The resulting derivative exhibits strong UV absorbance, allowing for sensitive and specific quantification.[1][2][3] This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC-UV analysis, along with method validation data.

Principle

The primary amine groups of ethambutol react with phenethyl isocyanate (PEIC) to form a stable derivative that can be readily detected by a UV detector.[2][3] The separation of the derivatized ethambutol is achieved on a C18 reversed-phase column with a methanol and phosphate buffer mobile phase. Quantification is performed by comparing the peak area of the derivatized ethambutol in a sample to that of a known concentration from a calibration curve.

Experimental Protocols

Materials and Reagents
  • Ethambutol Hydrochloride (Reference Standard)

  • Phenethyl isocyanate (PEIC)

  • Methanol (HPLC Grade)

  • Sodium Dihydrogen Phosphate

  • Triethylamine (TEA)

  • Orthophosphoric Acid

  • Acetonitrile (HPLC Grade)

  • Chloroform

  • Diethyl Ether

  • Sodium Hydroxide

  • Water (Deionized or HPLC Grade)

  • Biological Matrix (e.g., Human Plasma, Urine)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 25 mM sodium dihydrogen phosphate buffer (containing 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 25:75 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[4]

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 210 nm[3] or 200 nm[5][6]

Preparation of Solutions
  • Stock Solution of Ethambutol (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate biological matrix (e.g., blank plasma or urine) to obtain concentrations for the calibration curve (e.g., 0.39 - 12.5 µg/mL).[1][2]

  • PEIC Derivatizing Agent Solution (1.2 mg/mL): Prepare the PEIC solution in a suitable solvent like acetonitrile.

  • Internal Standard (IS) Solution (Optional but Recommended): Octylamine can be used as an internal standard.[5][6] Prepare a stock solution of octylamine and spike it into samples and standards.

Sample Preparation and Derivatization

The following protocol is a general guideline and may need optimization based on the specific biological matrix.

  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Collect urine samples in sterile containers. Store samples at -20°C until analysis.[5][7]

  • Liquid-Liquid Extraction (for Plasma):

    • To 0.1 mL of plasma sample, standard, or blank, add the internal standard (if used) and 5 M sodium hydroxide to basify the sample.[6]

    • Add 1 mL of an extraction solvent mixture (e.g., chloroform:diethyl ether, 40:60 v/v).[6]

    • Vortex for 15 minutes and then centrifuge at 14,000 rpm for 15 minutes.[2][6]

    • Transfer the organic layer to a clean tube.

  • Dilution (for Urine):

    • Urine samples may require dilution (e.g., 1:200 with distilled water) before derivatization.[8]

  • Derivatization:

    • To the extracted sample or diluted urine, add the PEIC derivatizing solution.

    • Incubate the mixture at room temperature for 90 minutes.[1][2]

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of the mobile phase.[6]

    • Vortex to dissolve the residue.

  • Analysis:

    • Inject 20 µL of the reconstituted sample into the HPLC system.

Data Presentation

The following tables summarize the quantitative data from validated HPLC-UV methods for ethambutol quantification.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.39 - 12.5 µg/mL[1][2]
Correlation Coefficient (R²)0.9999[1][2]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)0.2 µg/mL (in plasma)[5][7]
10 µg/mL (in urine)[8]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Low< 5.2%< 7.6%Not specified[5][7]
Medium< 5.2%< 7.6%Not specified[5][7]
High< 5.2%< 7.6%Not specified[5][7]
Overall Recovery--101.77 ± 7.10% to 102.33 ± 8.69%[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_collection Sample Collection (Plasma/Urine) extraction Liquid-Liquid Extraction (for Plasma) sample_collection->extraction Matrix-specific dilution Dilution (for Urine) sample_collection->dilution Matrix-specific add_peic Add PEIC Solution extraction->add_peic dilution->add_peic incubate Incubate at RT for 90 min add_peic->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject detect UV Detection inject->detect quantify Quantification detect->quantify

Caption: Experimental workflow for ethambutol quantification.

hplc_system mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump Solvent Delivery injector Autosampler/Injector pump->injector High Pressure column C18 Column (in Oven) injector->column Sample Introduction detector UV Detector column->detector Separation data_system Data Acquisition System detector->data_system Signal Output waste Waste detector->waste Eluent

Caption: Logical diagram of the HPLC-UV system.

sample_preparation_flowchart start Start: Biological Sample is_plasma Is the sample plasma? start->is_plasma extract Perform Liquid-Liquid Extraction is_plasma->extract Yes dilute Perform Dilution is_plasma->dilute No (Urine) derivatize Derivatize with PEIC extract->derivatize dilute->derivatize evaporate Evaporate the Solvent derivatize->evaporate reconstitute Reconstitute the Residue evaporate->reconstitute end Ready for HPLC Injection reconstitute->end

Caption: Sample preparation decision flowchart.

Conclusion

The described HPLC-UV method with pre-column derivatization provides a sensitive, specific, and reliable approach for the quantification of ethambutol in biological fluids. The detailed protocol and validation data presented in this application note offer a solid foundation for researchers and scientists to implement this method in their laboratories for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

References

Development of a Validated LC-MS/MS Assay for Ethambutol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of ethambutol hydrochloride in human plasma. Therapeutic drug monitoring of ethambutol is crucial for optimizing treatment regimens for tuberculosis, ensuring efficacy while minimizing toxicity.[1][2][3] The LC-MS/MS methods described herein offer high selectivity and sensitivity, making them suitable for pharmacokinetic studies and routine clinical monitoring.[1][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (e.g., Diphenhydramine hydrochloride, Glipizide, Metformin, or a deuterated analog like Ethambutol-d4)[4][5][6][7]

  • High-purity water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate or Ammonium acetate

  • Human plasma (drug-free)

  • Trichloroacetic acid (TCA) (optional, for protein precipitation)[7]

Sample Preparation Protocol

A simple and rapid protein precipitation method is commonly employed for the extraction of ethambutol from plasma samples.[4][8][9][10]

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of ethambutol working solution.

  • Precipitation: Add 200-400 µL of cold acetonitrile or methanol to the plasma sample.[8][9][10]

  • Vortexing: Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 8,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.

  • Injection: Inject an aliquot (typically 2-10 µL) of the final extract into the LC-MS/MS system.[1][4]

Alternatively, a solid-phase extraction (SPE) using a product like an Ostro™ plate can be utilized for a one-step sample preparation procedure with the capability of removing phospholipids.[1][3]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of ethambutol.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm)[1]Agilent, Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[4]Gemini C18[9]
Mobile Phase A 10 mM Ammonium formate in water (pH 6.4)[1]0.1% TFA in 5 mM Ammonium Acetate[4]5mM Ammonium acetate, pH 3.5[9]
Mobile Phase B Acetonitrile[1]Methanol[4]Methanol[9]
Flow Rate 0.4 mL/min[1]0.5 mL/min[4]Not Specified
Elution Gradient[1]Isocratic (90:10, B:A)[4]Not Specified
Column Temp. 35°C[1]Not SpecifiedNot Specified
Injection Vol. 2 µL[1]5 µL[4]Not Specified
Run Time 4.2 min[1]Not SpecifiedNot Specified

Table 2: Mass Spectrometry Parameters

ParameterSetting 1Setting 2Setting 3
Ionization Mode Positive Electrospray Ionization (ESI)[1][4]Positive ESI[4]Atmospheric Pressure Chemical Ionization (APCI)[11]
Scan Type Multiple Reaction Monitoring (MRM)[1]MRM[4]MRM[11]
Precursor Ion (m/z) 205.15[1]205.230[4]205[11]
Product Ion (m/z) 116.1[7]116.090[4]116[11]
Capillary Voltage 2.0 kV[1]5000 V (Ion Spray Voltage)[4]Not Specified
Source Temp. 150°C[1]350°C (Capillary Temp.)[4]450°C (Heated Nebulizer)[11]
Desolvation Temp. 550°C[1]Not ApplicableNot Applicable
Collision Gas Argon[1]Not SpecifiedNitrogen/Argon mixture[11]
Method Validation Protocol

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[1][8] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to check for interferences at the retention times of ethambutol and the internal standard.

  • Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.[4][9]

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).[4][7]

  • Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[7][9]

  • Recovery: Assess the extraction efficiency of the sample preparation method by comparing the peak areas of extracted samples to those of unextracted standards.[4]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of ethambutol in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[4]

Data Presentation

Table 3: Summary of Quantitative Validation Data from Literature

ParameterStudy 1Study 2Study 3Study 4
Linearity Range (µg/mL) 0.2 - 10[1]0.106 - 7.006[4]0.2 - 5[8]0.02 - 5[9]
LLOQ (µg/mL) 0.2[1]0.106[4]0.2[8]0.02[9]
Intra-day Precision (%CV) <15%[9]<9.91%[4]<5.2%[12]<11.14%[7]
Inter-day Precision (%CV) <15%[9]Not Reported<7.6%[12]<11.14%[7]
Accuracy (%) Within ±15%[9]Not ReportedNot Reported-6.6% to 7.08%[7]
Mean Recovery (%) >85% (typical)98.70%[4]Not ReportedNot Reported

Mandatory Visualization

G Overall Workflow for Ethambutol Analysis A Sample Receipt (Plasma) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Acquisition and Processing C->D E Report Generation D->E

Caption: Overall workflow for ethambutol analysis.

G Detailed Analytical Procedure cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (100 µL) B Add Internal Standard A->B C Add Acetonitrile (200-400 µL) B->C D Vortex (1-5 min) C->D E Centrifuge (10-15 min) D->E F Transfer Supernatant E->F G Injection into LC F->G H Chromatographic Separation G->H I Ionization (ESI+) H->I J Mass Analysis (MRM) I->J K Detection J->K

Caption: Detailed analytical procedure.

References

Ethambutol as a Selective Agent in Mycobacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethambutol as a selective agent in mycobacterial culture. This document outlines the underlying principles of ethambutol's mechanism of action, detailed protocols for its use in selecting for resistant mutants, and relevant quantitative data to aid in experimental design.

Introduction

Ethambutol is a bacteriostatic antimicrobial agent primarily used in the treatment of tuberculosis and other mycobacterial infections.[1] Its specific mode of action, targeting the synthesis of the mycobacterial cell wall, makes it a valuable tool in the laboratory for selecting resistant strains and for counter-selection in genetic manipulation experiments. Understanding the principles of its activity and the susceptibility of different mycobacterial species is crucial for its effective application in a research setting.

Mechanism of Action

Ethambutol specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon. This enzyme is critical for the polymerization of D-arabinofuranose into arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth. Resistance to ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.

Ethambutol_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition cluster_outcome Result Arabinogalactan Arabinogalactan Cell_Wall_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Cell_Wall_Complex Lipoarabinomannan Lipoarabinomannan (LAM) Lipoarabinomannan->Cell_Wall_Complex Mycolic_Acids Mycolic Acids Mycolic_Acids->Cell_Wall_Complex Peptidoglycan Peptidoglycan Peptidoglycan->Cell_Wall_Complex Disrupted_Cell_Wall Disrupted Cell Wall Integrity & Increased Permeability Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase (encoded by embCAB) Ethambutol->Arabinosyl_Transferase Inhibits Arabinan_Synthesis Arabinan Polymerization Arabinosyl_Transferase->Arabinan_Synthesis Catalyzes Arabinan_Synthesis->Arabinogalactan Arabinan_Synthesis->Lipoarabinomannan Bacteriostasis Bacteriostasis (Inhibition of Growth)

Figure 1: Mechanism of action of ethambutol.

Quantitative Data: Ethambutol Susceptibility

The susceptibility of mycobacteria to ethambutol varies significantly between species. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for several common mycobacterial species. These values are crucial for determining the appropriate selective concentration for a given experiment.

Mycobacterial SpeciesEthambutol MIC Range (µg/mL)Notes
Mycobacterium tuberculosis0.5 - 5.0Resistant strains can have MICs from 7.5 to 40 µg/mL.
Mycobacterium avium complex (MAC)2.0 - 16.0MICs ≥8 µg/mL are often considered resistant.[2]
Mycobacterium kansasii1.0 - 5.0Generally susceptible.
Mycobacterium smegmatis0.18 - 2.0A non-pathogenic, fast-growing model organism.[3]
Mycobacterium abscessus>64Generally considered intrinsically resistant.
Mycobacterium marinum1.0 - 4.0
Mycobacterium xenopi2.0 - 8.0

Note: MIC values can be influenced by the testing method (e.g., broth microdilution vs. agar proportion) and the specific culture medium used. It is recommended to perform a baseline MIC determination for the specific strain being used in your experiments.

Experimental Protocols

Preparation of Ethambutol Stock Solution

Materials:

  • Ethambutol hydrochloride powder

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Dissolve the this compound powder in sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Selection of Ethambutol-Resistant Mutants

This protocol describes a method for selecting spontaneous ethambutol-resistant mutants from a susceptible mycobacterial population.

Materials:

  • Mid-log phase culture of the desired mycobacterial species

  • Mycobacterial growth medium (e.g., Middlebrook 7H9 broth or 7H10 agar)

  • Ethambutol stock solution

  • Sterile culture plates or tubes

  • Incubator at the appropriate temperature for the species

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC): Perform a standard MIC assay (e.g., broth microdilution or E-test) to determine the baseline susceptibility of the parental mycobacterial strain to ethambutol.

  • Prepare Selective Media: Prepare mycobacterial growth medium (liquid or solid) containing ethambutol at a concentration 2 to 4 times the determined MIC. For solid media, allow the agar to cool to 45-50°C before adding the ethambutol to prevent degradation.

  • Inoculation:

    • Liquid Culture: Inoculate the ethambutol-containing broth with a high density of the mycobacterial culture (e.g., 10^7 to 10^8 CFU/mL).

    • Solid Culture: Spread a high density of the mycobacterial culture (e.g., 10^8 to 10^9 CFU) onto the surface of the ethambutol-containing agar plates.

  • Incubation: Incubate the cultures at the optimal temperature for the specific mycobacterial species. Incubation times will vary depending on the growth rate of the species (e.g., a few days for M. smegmatis, several weeks for M. tuberculosis).

  • Isolation of Resistant Colonies:

    • Liquid Culture: Monitor the culture for turbidity. Once growth is observed, plate a dilution of the culture onto non-selective agar to obtain isolated colonies.

    • Solid Culture: Observe the plates for the appearance of individual colonies.

  • Confirmation of Resistance:

    • Pick several individual colonies and subculture them in a non-selective medium.

    • Perform an MIC assay on each of the isolated colonies to confirm their resistance to ethambutol and to determine the new MIC.

    • It is also recommended to perform genetic analysis (e.g., sequencing of the embB gene) to identify the mutation conferring resistance.

Selection_Workflow start Start with a susceptible mycobacterial population mic_det Determine MIC of Ethambutol start->mic_det prep_media Prepare selective media (2-4x MIC of Ethambutol) mic_det->prep_media inoculate Inoculate with a high density of mycobacteria prep_media->inoculate incubate Incubate at optimal temperature inoculate->incubate observe Observe for growth (turbidity or colonies) incubate->observe isolate Isolate single colonies observe->isolate confirm Confirm resistance (repeat MIC determination) isolate->confirm analyze Optional: Genetic analysis (e.g., embB sequencing) confirm->analyze end Ethambutol-resistant mutant isolated confirm->end analyze->end

Figure 2: Experimental workflow for selecting ethambutol-resistant mutants.
Use of Ethambutol in Counter-Selection

Ethambutol can be used as a counter-selective agent in mycobacterial genetics, particularly in techniques like allelic exchange. This involves using a marker that confers sensitivity to ethambutol. For instance, if a wild-type embB gene is introduced into a strain with a mutated, resistant embB, transformants that have undergone a double-crossover event and lost the wild-type allele can be selected for by plating on media containing ethambutol.

Counter_Selection_Logic cluster_strains Bacterial Strains cluster_process Experimental Process cluster_outcomes Selection Outcomes resistant_strain Ethambutol-Resistant Parent Strain (embB mutant) transformation Transformation resistant_strain->transformation plasmid Allelic Exchange Plasmid (with wild-type embB and desired mutation) plasmid->transformation single_crossover Single Crossover Event (Integration of plasmid) transformation->single_crossover double_crossover Double Crossover Event (Allelic exchange) single_crossover->double_crossover selection Plating on Ethambutol-containing media double_crossover->selection no_growth No Growth (Cells with wild-type embB are inhibited) selection->no_growth Unsuccessful exchange growth Growth (Cells with desired mutation and embB mutant grow) selection->growth Successful exchange

Figure 3: Logical relationship for ethambutol as a counter-selective agent.

Quality Control

  • Strain Purity: Always ensure the purity of the mycobacterial culture before starting any selection experiment.

  • Ethambutol Potency: The potency of the ethambutol stock solution should be verified periodically. This can be done by performing an MIC assay against a known susceptible quality control strain (e.g., Mycobacterium tuberculosis H37Rv).

  • Media Control: Always include a no-drug control plate or tube to ensure the viability of the mycobacterial inoculum.

Troubleshooting

  • No growth on selective media:

    • The concentration of ethambutol may be too high. Verify the MIC of the parental strain.

    • The inoculum density may be too low. Increase the number of cells plated.

    • The ethambutol may have been added to the agar when it was too hot, leading to degradation.

  • Excessive growth on selective media:

    • The concentration of ethambutol may be too low.

    • The parental strain may have a higher than expected baseline resistance.

    • The ethambutol stock solution may have lost potency.

By following these guidelines and protocols, researchers can effectively utilize ethambutol as a selective agent to advance their studies in mycobacterial genetics, drug resistance, and physiology.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethambutol (EMB) is a primary bacteriostatic agent in the first-line treatment regimen for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis). It functions by inhibiting arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall. The emergence of drug-resistant M. tuberculosis strains necessitates accurate and reproducible methods for antimicrobial susceptibility testing (AST) to guide effective clinical treatment. Determining the Minimum Inhibitory Concentration (MIC) of ethambutol is fundamental to this effort. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This document provides detailed protocols for determining the MIC of ethambutol against M. tuberculosis using two standard methods: Broth Microdilution and Agar Dilution. These protocols are intended for researchers, scientists, and drug development professionals working in the field of mycobacteriology.

Key Methodologies

Two principal methods for determining the MIC of ethambutol for M. tuberculosis are detailed below:

  • Broth Microdilution Method: This technique involves testing a microorganism's susceptibility to serial dilutions of an antimicrobial agent in a liquid medium. It is a quantitative method that is widely used and has been adapted for high-throughput screening. The Resazurin Microtiter Assay (REMA) is a common colorimetric variation of this method.

  • Agar Dilution Method: In this method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium. The medium is then inoculated with the test organism to determine the lowest drug concentration that inhibits growth.

Data Presentation

The following tables summarize typical ethambutol concentrations used for MIC testing and expected MIC ranges for quality control and clinical isolates.

Table 1: Ethambutol Concentration Ranges for MIC Determination

MethodTypical Concentration Range (µg/mL)Common Serial Dilutions (µg/mL)
Broth Microdilution0.125 - 320.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32
Agar Dilution0.5 - 320.5, 1, 2, 4, 5, 7.5, 8, 10, 16, 32

Note: Concentration ranges may be adjusted based on laboratory-specific procedures and the expected resistance profile of the isolates being tested.

Table 2: Quality Control and Interpretive Criteria for Ethambutol MIC

Strain / CategoryMethodExpected MIC Range (µg/mL)Interpretation Breakpoint (Resistant)
M. tuberculosis H37Rv (ATCC 27294)Broth Microdilution0.5 - 2.0N/A
Susceptible IsolatesBroth Microdilution≤ 2.5> 5 µg/mL[1][2]
Resistant IsolatesBroth Microdilution≥ 3.125> 5 µg/mL[1][2]
Susceptible IsolatesAgar ProportionN/AGrowth on ≥ 5 µg/mL
Resistant IsolatesAgar ProportionN/AGrowth on ≥ 5 µg/mL

Note: Interpretive breakpoints can vary by methodology and governing body (e.g., CLSI, EUCAST). The values provided are based on published literature. Laboratories should validate their own breakpoints.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Materials and Reagents:

  • M. tuberculosis isolates (clinical and quality control strains, e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Ethambutol hydrochloride powder (Sigma-Aldrich or equivalent)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile distilled water

  • 0.5 and 1.0 McFarland turbidity standards

  • Sterile glass beads (2-3 mm diameter)

  • Incubator (37°C)

  • Biosafety cabinet (Class II)

  • Resazurin solution (0.02% in sterile water), optional for REMA

Procedure:

  • Preparation of Ethambutol Stock Solution:

    • Prepare a stock solution of ethambutol at 1 mg/mL in sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare serial dilutions from this stock to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Subculture M. tuberculosis on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar slants.

    • From a fresh culture (3-4 weeks old), transfer a few colonies into a sterile tube containing 3-4 mL of Middlebrook 7H9 broth with sterile glass beads.

    • Vortex for 1-2 minutes to break up clumps and create a homogenous suspension.

    • Allow the suspension to settle for 30 minutes to let large particles sediment.

    • Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).

    • Dilute this suspension 1:20 in Middlebrook 7H9 broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[5] This will be the working inoculum.

  • Plate Setup:

    • In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.[5]

    • Add the appropriate volume of the diluted ethambutol solutions to the wells to achieve the final desired concentrations (e.g., 0.125 to 32 µg/mL) after inoculation. Remember to account for the final volume of 200 µL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate tested.[5]

    • Fill perimeter wells with sterile water to prevent evaporation during incubation.[5]

  • Inoculation:

    • Add 100 µL of the working inoculum to each test well and the growth control well.[5] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plates with an adhesive plate sealer or place them in a zip-lock bag.

    • Incubate the plates at 37°C for 7 to 14 days.[3] Reading can be performed when visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control well.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of ethambutol that shows no visible growth of mycobacteria.

    • For REMA variation: After 7 days of incubation, add 25 µL of 0.02% resazurin solution to each well and re-incubate for 24-48 hours.[5] A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).[5]

Protocol 2: Agar Dilution MIC Determination

Materials and Reagents:

  • M. tuberculosis isolates (clinical and quality control)

  • Middlebrook 7H10 or 7H11 Agar, supplemented with 10% OADC

  • This compound powder

  • Sterile petri dishes

  • Sterile distilled water

  • 0.5 and 1.0 McFarland turbidity standards

  • Incubator (37°C with 5-10% CO₂)

Procedure:

  • Preparation of Drug-Containing Agar:

    • Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions and hold it in a 48-50°C water bath.

    • Prepare sterile stock solutions of ethambutol at 10x the final desired concentrations.

    • Add 1 part of the 10x drug solution to 9 parts of molten agar to achieve the final concentrations (e.g., 0, 1.0, 5.0, 7.5, 10.0, 15.0, 20.0, and 30.0 mg/L or µg/mL).

    • Mix well and dispense into sterile petri dishes. Allow the plates to solidify and dry before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 1.0 McFarland standard as described in the broth microdilution protocol.

    • Prepare 1:100 dilutions of this suspension in sterile saline or broth.[5]

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, spot 1-10 µL of the diluted inoculum onto the surface of the drug-containing and drug-free control plates.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C in an atmosphere of 5-10% CO₂ for 3 weeks.[5]

  • Reading and Interpretation:

    • Read the plates after 21 days of incubation.

    • The MIC is the lowest concentration of ethambutol that completely inhibits visible growth. A faint haze or a few isolated colonies may be disregarded. The drug-free control plate must show confluent growth.

Visualized Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare Ethambutol Stock & Dilutions plate_setup Dispense Broth & Drug in 96-well Plate prep_drug->plate_setup prep_inoculum Prepare M. tb Inoculum (McFarland Standard) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plates Prepare Ethambutol- Containing Agar Plates inoculate Spot Inoculum onto Plates prep_plates->inoculate prep_inoculum Prepare M. tb Inoculum (McFarland Standard) prep_inoculum->inoculate incubate Incubate at 37°C (3 weeks) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Assay.

References

Application Notes and Protocols for Transdermal Delivery Systems of Ethambutol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for Ethambutol Hydrochloride (ETH), a primary drug for the treatment of tuberculosis. Given the challenges of oral administration, including potential gastrointestinal side effects and the need for high doses, transdermal delivery presents a promising alternative to improve patient compliance and therapeutic efficacy.

This document outlines hypothetical formulations, detailed experimental protocols for preparation and evaluation, and analytical methodologies. The provided data are representative and intended to serve as a guide for research and development.

Proposed Formulations

The development of a transdermal patch for a hydrophilic drug like this compound requires careful selection of polymers, plasticizers, and permeation enhancers. The following table presents hypothetical matrix-type transdermal patch formulations designed to control drug release and enhance skin permeation.

Table 1: Proposed Formulations for this compound Transdermal Patches

ComponentFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)Formulation F4 (% w/w)
This compound10101010
HPMC K1004030--
Eudragit RL-100-104030
PVP K305555
Propylene Glycol15151515
Oleic Acid55510
Methanol:Water (80:20)q.s. to 100q.s. to 100q.s. to 100q.s. to 100

HPMC (Hydroxypropyl Methylcellulose) and PVP (Polyvinylpyrrolidone) are hydrophilic polymers. Eudragit RL-100 is a permeable acrylic polymer. Propylene Glycol acts as a plasticizer and permeation enhancer. Oleic Acid is a well-known permeation enhancer.

Experimental Protocols

Preparation of Transdermal Patches (Solvent Evaporation Technique)

This protocol describes the fabrication of matrix-type transdermal patches.

  • Polymer Solution Preparation : Accurately weigh the required quantities of polymers (e.g., HPMC, Eudragit RL-100, PVP) and dissolve them in a specified volume of the solvent system (e.g., Methanol:Water 80:20) with continuous stirring using a magnetic stirrer until a clear solution is formed.

  • Drug and Excipient Incorporation : To the polymer solution, add the weighed quantity of this compound, plasticizer (Propylene Glycol), and permeation enhancer (Oleic Acid). Stir until all components are completely dissolved.

  • Casting : Pour the resulting solution into a petri dish or onto a backing membrane lined in a flat, level surface.

  • Drying : Allow the solvent to evaporate slowly at room temperature for 24 hours. Subsequently, place the patch in a hot air oven at 40°C for 4-6 hours to ensure complete removal of the solvent.

  • Cutting and Storage : Carefully remove the dried patch and cut it into the desired size (e.g., 2 cm²). Store the patches in a desiccator until further evaluation.

Physicochemical Evaluation of Patches

A series of tests should be performed to ensure the quality and consistency of the formulated patches.

Table 2: Physicochemical Evaluation Parameters and Methods

ParameterMethod
Weight Uniformity Weigh three individual patches of each formulation and calculate the average weight.
Thickness Measure the thickness of three patches at different points using a digital micrometer and calculate the average.
Folding Endurance Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value.
Moisture Content Weigh a patch and keep it in a desiccator containing anhydrous calcium chloride. Reweigh the patch daily until a constant weight is obtained. The percentage of moisture content is calculated from the weight difference.
Drug Content Uniformity Dissolve a patch of known area in 100 mL of phosphate buffer (pH 7.4). Filter the solution and determine the drug content using a validated HPLC-UV method.
In Vitro Skin Permeation Study

This study is crucial for assessing the rate and extent of drug permeation through the skin.

  • Skin Preparation : Use excised abdominal skin from rats or porcine ear skin. Remove the hair and subcutaneous fat carefully. Equilibrate the skin in phosphate buffer (pH 7.4) before mounting.

  • Franz Diffusion Cell Setup : Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment. The receptor compartment is filled with phosphate buffer (pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.

  • Patch Application : Apply the transdermal patch to the surface of the skin in the donor compartment.

  • Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment and replace it with an equal volume of fresh buffer.

  • Analysis : Analyze the collected samples for this compound content using a validated HPLC-UV method.

  • Data Analysis : Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

Table 3: Hypothetical In Vitro Permeation Data

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Cumulative Amount Permeated at 24h (μg/cm²)
F115.2 ± 1.81.52364.8
F225.8 ± 2.52.58619.2
F318.9 ± 2.11.89453.6
F435.4 ± 3.13.54849.6
Stability-Indicating HPLC-UV Method for this compound

A validated analytical method is essential for accurate quantification of the drug in the patch and in permeation samples.[1][2][3]

  • Derivatization : Since Ethambutol lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection. Mix the sample solution with phenethyl isocyanate (PEIC) and allow it to react at room temperature for 90 minutes.

  • Chromatographic Conditions :

    • Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase : 25 mM Sodium Dihydrogen Phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted with orthophosphoric acid) and Methanol (25:75 v/v).

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : 210 nm

    • Injection Volume : 20 µL

  • Validation : The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The linearity is typically established in a concentration range of 0.39–12.5 μg/mL.[2]

  • Stability Studies : To establish the method as stability-indicating, stress degradation studies should be performed on the drug-loaded patch. Expose the patches to acidic, alkaline, oxidative, thermal, and photolytic conditions. The method should be able to separate the intact drug peak from any degradation product peaks.

Skin Irritation Study

This study evaluates the potential of the patch to cause skin irritation.

  • Animal Model : Use healthy albino rabbits or rats.

  • Procedure : Shave the dorsal side of the animal 24 hours before the study. Apply the transdermal patch to the shaved skin. A control patch (without the drug) should also be applied to a different site.

  • Observation : Remove the patches after 24 hours and observe the skin for any signs of erythema (redness) and edema (swelling). Score the irritation on a scale (e.g., 0-4).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_prep Patch Preparation cluster_eval Evaluation cluster_analysis Analysis F1 Formulation 1 (HPMC-based) prep Solvent Evaporation Technique F1->prep F2 Formulation 2 (HPMC/Eudragit) F2->prep F3 Formulation 3 (Eudragit-based) F3->prep physchem Physicochemical Tests prep->physchem invitro In Vitro Skin Permeation prep->invitro stability Stability Studies prep->stability irritation Skin Irritation Study prep->irritation data_analysis Data Interpretation & Optimization physchem->data_analysis hplc HPLC-UV Analysis invitro->hplc stability->hplc irritation->data_analysis hplc->data_analysis

Experimental workflow for developing and evaluating transdermal patches.

patch_components cluster_core Core Components cluster_structural Structural Layers patch Transdermal Patch API Ethambutol HCl (Active Pharmaceutical Ingredient) patch->API contains Polymer Polymer Matrix (e.g., HPMC, Eudragit) patch->Polymer contains Plasticizer Plasticizer (e.g., Propylene Glycol) patch->Plasticizer contains Enhancer Permeation Enhancer (e.g., Oleic Acid) patch->Enhancer contains Backing Backing Layer (Impermeable) patch->Backing structured as Adhesive Adhesive Layer (Skin Contact) patch->Adhesive structured as Liner Release Liner (Protective) patch->Liner structured as Polymer->API entraps Adhesive->API may contain

Logical relationship of components in a matrix-type transdermal patch.

References

Application Notes and Protocols for In Vitro Assessment of Ethambutol Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethambutol (EMB) is a crucial first-line bacteriostatic agent in the treatment of tuberculosis, primarily caused by Mycobacterium tuberculosis. It disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases, which are essential for the polymerization of arabinan, a key component of arabinogalactan and lipoarabinomannan.[1][2][3] The emergence of EMB resistance poses a significant threat to effective tuberculosis control. Understanding the underlying mechanisms of resistance is paramount for the development of new diagnostic tools and therapeutic strategies. These application notes provide a detailed overview of the common in vitro models and protocols used to investigate EMB resistance mechanisms.

Key Mechanisms of Ethambutol Resistance

The primary mechanisms of ethambutol resistance in M. tuberculosis are target gene mutations and the activity of efflux pumps.

Target Modification: Mutations in the embCAB Operon

The most well-characterized mechanism of EMB resistance involves mutations within the embCAB operon, which encodes the arabinosyl transferase targets of the drug.[1][4]

  • embB Gene Mutations: Mutations in the embB gene are the most frequent cause of EMB resistance.[1] The majority of these mutations are found in a specific region known as the "ethambutol resistance-determining region" (ERDR).[5]

    • Codon 306: The most prevalent mutations occur at codon 306 of the embB gene.[1][6] Alterations at this position, such as Met306Ile, Met306Val, and Met306Leu, are strongly associated with EMB resistance.[6][7] The specific amino acid substitution at this codon can influence the level of resistance.[6][7]

    • Other embB Codons: Mutations at other codons, including 406 and 497, have also been linked to EMB resistance, although they are less common than mutations at codon 306.[4]

  • embA and embC Gene Mutations: While less frequent, mutations in the upstream region of the embA gene and within the coding sequence of embC have also been reported in EMB-resistant isolates.[4]

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Several efflux pumps have been implicated in EMB resistance in M. tuberculosis.[8][9][10] The activity of these pumps can be investigated in vitro using efflux pump inhibitors.

Data Presentation: Quantitative Analysis of Ethambutol Resistance

The following tables summarize quantitative data associated with different EMB resistance mechanisms.

Table 1: Correlation between embB Codon 306 Mutations and Ethambutol Minimum Inhibitory Concentration (MIC)

embB Codon 306 MutationAmino Acid ChangeTypical EMB MIC (µg/mL)Reference(s)
ATG → ATA/ATCMethionine → Isoleucine20[6][7]
ATG → GTGMethionine → Valine40[6][7]
ATG → TTGMethionine → Leucine40[6][7]
Wild-TypeMethionine≤ 5[6][7]

Table 2: Comparison of Phenotypic Drug Susceptibility Testing (DST) Methods for Ethambutol

DST MethodPrincipleTurnaround TimeAdvantagesDisadvantagesReference(s)
Löwenstein-Jensen (LJ) Proportion Method Agar-based; growth comparison on drug-free vs. drug-containing media.3-4 weeksGold standard for phenotypic testing.Slow; labor-intensive.[11]
Microplate Alamar Blue Assay (MABA) Broth microdilution with a colorimetric indicator for cell viability.7-10 daysRapid; high-throughput; provides MIC values.Requires specialized plates and readers.[11][12]
Mycobacteria Growth Indicator Tube (MGIT) 960 Automated liquid culture system detecting oxygen consumption.1-2 weeksAutomated; rapid.Can have discordant results with other methods.[11][12][13]
Resazurin Microtiter Assay (REMA) Broth microdilution using resazurin as a cell viability indicator.8-9 daysInexpensive; rapid; provides MIC values.Interpretation can be subjective.[14][15]

Experimental Protocols

Protocol 1: Determination of Ethambutol Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum concentration of ethambutol that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate(s)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethambutol stock solution

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile distilled water

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth.

  • Drug Dilution:

    • Prepare serial twofold dilutions of ethambutol in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.5 to 64 µg/mL.

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing 100 µL of the drug dilutions.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of ethambutol that prevents the color change.

Protocol 2: Molecular Detection of embB Gene Mutations by DNA Sequencing

Objective: To identify mutations in the embB gene associated with ethambutol resistance.

Materials:

  • M. tuberculosis isolate(s)

  • DNA extraction kit

  • PCR primers flanking the embB resistance-determining region (e.g., targeting codons 306, 406, and 497)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the M. tuberculosis isolates using a commercial kit or a standard in-house protocol.

  • PCR Amplification:

    • Set up a PCR reaction to amplify the target region of the embB gene. A typical reaction mixture includes:

      • Template DNA

      • Forward and reverse primers

      • Taq DNA polymerase

      • PCR buffer

      • dNTPs

      • Nuclease-free water

    • Perform PCR using an appropriate cycling program (annealing temperature will depend on the primers used).

  • Verification of Amplification:

    • Run a portion of the PCR product on an agarose gel to confirm the successful amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified product for Sanger sequencing using the same primers as for the PCR amplification.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type embB gene sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions.

    • Translate the nucleotide sequence to determine the corresponding amino acid changes.

Protocol 3: In Vitro Assessment of Efflux Pump Activity using an Efflux Pump Inhibitor

Objective: To determine if efflux pump activity contributes to ethambutol resistance.

Materials:

  • M. tuberculosis isolate(s)

  • Middlebrook 7H9 broth with OADC

  • Ethambutol stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., reserpine, verapamil)

  • Sterile 96-well microplates

  • Alamar Blue reagent or other viability indicator

Procedure:

  • MIC Determination with and without EPI:

    • Perform the MIC assay (as described in Protocol 1) for ethambutol in two parallel sets of 96-well plates.

    • In one set of plates, add a sub-inhibitory concentration of the EPI to all wells (including the growth control). The concentration of the EPI should be predetermined to not affect bacterial growth on its own. A typical concentration for reserpine is 10 mg/L.[8][9][16]

    • The other set of plates will contain only the ethambutol dilutions.

  • Inoculation and Incubation:

    • Inoculate and incubate both sets of plates as described in Protocol 1.

  • Result Interpretation:

    • Determine the MIC of ethambutol in the absence and presence of the EPI.

    • A significant reduction (typically a 4-fold or greater decrease) in the ethambutol MIC in the presence of the EPI suggests that efflux pump activity contributes to the resistance phenotype.[8]

Mandatory Visualizations

Ethambutol_Resistance_Mechanisms cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms EMB EMB IntracellularEMB Intracellular EMB EMB->IntracellularEMB Enters cell embCAB embCAB operon ArabinosylTransferase Arabinosyl Transferase embCAB->ArabinosylTransferase Encodes CellWall Cell Wall Synthesis ArabinosylTransferase->CellWall Catalyzes EffluxPump Efflux Pump EffluxPump->EMB Expels EMB IntracellularEMB->ArabinosylTransferase Inhibits IntracellularEMB->EffluxPump Substrate for Mutation embB Mutation (e.g., codon 306) Mutation->embCAB AlteredTarget Altered Arabinosyl Transferase Mutation->AlteredTarget Leads to AlteredTarget->IntracellularEMB Reduced binding Overexpression Efflux Pump Overexpression Overexpression->EffluxPump

Caption: Mechanisms of Ethambutol Resistance in M. tuberculosis.

Experimental_Workflow_MIC_and_Sequencing cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis start M. tuberculosis Isolate Culture Culture in 7H9 Broth start->Culture DNA_Extraction Genomic DNA Extraction start->DNA_Extraction MIC_Assay Ethambutol MIC Assay (e.g., MABA) Culture->MIC_Assay Result_Pheno Determine MIC Value (Susceptible vs. Resistant) MIC_Assay->Result_Pheno Correlation Correlate Genotype with Phenotype Result_Pheno->Correlation PCR PCR Amplification of embB DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis Sequencing->Analysis Result_Geno Identify embB Mutations Analysis->Result_Geno Result_Geno->Correlation

Caption: Workflow for Phenotypic and Genotypic Assessment of EMB Resistance.

Efflux_Pump_Assay_Logic cluster_assay Experimental Setup cluster_results Potential Outcomes cluster_conclusion Conclusion Assay_No_EPI MIC Assay with Ethambutol Alone Result1 MIC (EMB) ≈ MIC (EMB + EPI) Assay_No_EPI->Result1 Result2 MIC (EMB) > MIC (EMB + EPI) Assay_No_EPI->Result2 Assay_With_EPI MIC Assay with Ethambutol + EPI Assay_With_EPI->Result1 Assay_With_EPI->Result2 Conclusion1 Efflux is NOT a major resistance mechanism Result1->Conclusion1 Conclusion2 Efflux CONTRIBUTES to resistance Result2->Conclusion2

Caption: Logic Diagram for Assessing Efflux Pump Contribution to EMB Resistance.

References

Application Notes and Protocols for High-Throughput Screening of Novel Ethambutol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (EMB) is a cornerstone of first-line combination therapy for tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (M. tuberculosis). Its primary mechanism of action involves the inhibition of arabinosyl transferases, specifically the EmbA, EmbB, and EmbC proteins.[1][2] These enzymes are critical for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the unique and protective mycobacterial cell wall.[1][2] The emergence of drug-resistant strains of M. tuberculosis necessitates the development of novel therapeutics. High-throughput screening (HTS) of ethambutol analogs presents a promising strategy to identify compounds with improved potency, novel mechanisms of action, or efficacy against resistant strains.

These application notes provide detailed protocols for robust HTS assays designed to identify and characterize novel ethambutol analogs with potential anti-tuberculosis activity. The described methodologies are suitable for screening large compound libraries and provide a framework for hit identification and validation.

Mechanism of Action of Ethambutol

Ethambutol disrupts the synthesis of the mycobacterial cell wall by targeting arabinosyl transferases. This inhibition prevents the polymerization of D-arabinofuranose into arabinan, a key component of both arabinogalactan and lipoarabinomannan. The disruption of these complex polysaccharides compromises the structural integrity of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[2][3]

Ethambutol_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Emb Arabinosyl Transferases UDP_Gal UDP-Galactopyranose DPA Decaprenyl-P-Arabinose (DPA) UDP_Gal->DPA Biosynthesis Pathway EmbA EmbA DPA->EmbA EmbB EmbB DPA->EmbB EmbC EmbC DPA->EmbC Arabinogalactan Arabinogalactan Cell_Wall Cell Wall Integrity Arabinogalactan->Cell_Wall Component of LAM Lipoarabinomannan (LAM) LAM->Cell_Wall Component of EmbA->Arabinogalactan Arabinan Polymerization EmbB->Arabinogalactan EmbC->LAM Arabinan Polymerization Ethambutol Ethambutol & Analogs Ethambutol->EmbA Ethambutol->EmbB Ethambutol->EmbC MABA_Workflow start Start prepare_compounds Prepare Compound Dilution Plate (384-well) start->prepare_compounds dispense_compounds Dispense Compounds to Assay Plate prepare_compounds->dispense_compounds prepare_bacteria Prepare M. tuberculosis H37Rv Inoculum add_bacteria Add Bacterial Suspension to Assay Plate prepare_bacteria->add_bacteria dispense_compounds->add_bacteria incubate Incubate Plates (5-7 days at 37°C) add_bacteria->incubate add_reagent Add Alamar Blue Reagent incubate->add_reagent incubate_reagent Incubate (16-24 hours at 37°C) add_reagent->incubate_reagent read_plate Read Fluorescence/Absorbance incubate_reagent->read_plate analyze_data Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data end End analyze_data->end SPA_Workflow start Start prepare_reagents Prepare Assay Components: - Purified Emb Enzyme - Biotinylated Acceptor - Radiolabeled Donor - SPA Beads start->prepare_reagents add_enzyme_mix Add Enzyme, Acceptor, and Donor Mixture prepare_reagents->add_enzyme_mix dispense_compounds Dispense Test Compounds and Controls to 384-well Plate dispense_compounds->add_enzyme_mix incubate_reaction Incubate at 37°C add_enzyme_mix->incubate_reaction add_spa_beads Add Streptavidin-coated SPA Beads incubate_reaction->add_spa_beads incubate_binding Incubate for Binding add_spa_beads->incubate_binding read_plate Read Scintillation Counts incubate_binding->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Synergistic Studies of Ethambutol in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential of ethambutol when used in combination with other antimicrobial agents against various mycobacterial species. Detailed protocols for in vitro synergy testing are provided to facilitate further research and drug development in this area.

Introduction to Ethambutol Synergy

Ethambutol (EMB) is a primary antitubercular agent that inhibits the synthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. While effective as part of a multi-drug regimen, there is growing interest in its synergistic interactions with other drugs to enhance efficacy, overcome drug resistance, and potentially shorten treatment durations. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug-resistant strains.

This document outlines the synergistic potential of ethambutol with various compounds and provides detailed methodologies for assessing these interactions in a laboratory setting.

Documented Synergistic Combinations with Ethambutol

Several studies have demonstrated the synergistic or additive effects of ethambutol with other antimycobacterial drugs against different Mycobacterium species. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the level of interaction between drugs, with a FICI of ≤ 0.5 typically indicating synergy.

Table 1: Synergistic Combinations of Ethambutol Against Mycobacterium tuberculosis

Combination DrugsStrain(s)FICI ValueInterpretation
Isoniazid + Rifampicin + EthambutolDrug-susceptible isolates0.6Synergistic
Ofloxacin + Rifampicin + EthambutolDrug-susceptible & Isoniazid-resistant isolates0.31 - 0.62Synergistic
Levofloxacin + EthambutolM. tuberculosis H37Rv & resistant isolates≤ 0.5Synergistic

Table 2: Synergistic and Additive Combinations of Ethambutol Against Non-Tuberculous Mycobacteria (NTM)

Combination DrugsMycobacterium SpeciesFICI ValueInterpretation
Moxifloxacin + EthambutolM. simiae0.5Synergistic[1][2]
Rifampin + EthambutolM. avium complexAdditive to Synergistic-
Rifabutin + EthambutolM. avium complexAdditive to Synergistic-
Ciprofloxacin + EthambutolM. avium complex-Synergistic[3]
Ofloxacin + EthambutolM. avium complex-Synergistic[3]
Norfloxacin + EthambutolM. avium complex-Synergistic[3]
Kanamycin, Rifampin, StreptomycinM. avium-intracellulare complex-Synergistic in some combinations[4]

Molecular Mechanism of Synergy: Ethambutol and Isoniazid

A key example of ethambutol's synergistic action is its interaction with isoniazid (INH). Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH targets and inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Recent studies have elucidated the molecular basis for the synergy between ethambutol and isoniazid. Ethambutol has been shown to bind to a transcriptional repressor, EtbR (encoded by the Rv0273c gene). This binding enhances the ability of EtbR to bind to the promoter region of the inhA gene, leading to its repression. The resulting decrease in InhA protein levels makes the mycobacterium more susceptible to the inhibitory effects of isoniazid. This molecular interplay highlights a novel mechanism of drug synergy where one drug potentiates the action of another by modulating the expression of its target.

G cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drugs Drug Action cluster_molecular_targets Molecular Targets & Regulators Mycolic Acid Mycolic Acid Arabinogalactan Arabinogalactan Ethambutol Ethambutol EtbR EtbR Ethambutol->EtbR binds & enhances activity Arabinosyl_transferase Arabinosyl Transferase Ethambutol->Arabinosyl_transferase inhibits Isoniazid Isoniazid InhA_protein InhA protein Isoniazid->InhA_protein inhibits inhA_gene inhA gene EtbR->inhA_gene represses transcription inhA_gene->InhA_protein expresses InhA_protein->Mycolic Acid synthesis Arabinosyl_transferase->Arabinogalactan synthesis

Synergistic mechanism of Ethambutol and Isoniazid.

Experimental Protocols for Synergy Testing

The following are detailed protocols for the two most common methods used to assess drug synergy in vitro: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method that allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect.

G A Prepare Drug Stock Solutions B Serial Dilutions of Drug A (Vertical) A->B C Serial Dilutions of Drug B (Horizontal) A->C D Inoculate with Mycobacterial Suspension B->D C->D E Incubate Plates D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additivity, Antagonism) G->H G A Prepare Mycobacterial Culture B Expose Culture to Drugs (Alone & in Combination) A->B C Collect Aliquots at Time Points B->C D Serial Dilution and Plating C->D E Incubate Plates and Count CFUs D->E F Plot Log10 CFU/mL vs. Time E->F G Interpret Synergy F->G

References

Application Notes and Protocols for the Analytical Determination of Ethambutol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis, typically in combination with other antitubercular drugs. Accurate and reliable quantification of ethambutol in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical methods for the determination of ethambutol, including spectrophotometry, high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and electrochemical methods.

General Experimental Workflow

The determination of ethambutol in pharmaceutical formulations generally follows a series of steps from sample preparation to data analysis. The specific parameters and reagents will vary depending on the chosen analytical technique.

Ethambutol Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Weigh and grind tablets dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove excipients dissolve->filter dilute Dilute to working concentration filter->dilute inject Inject into analytical instrument dilute->inject Prepared Sample separate (e.g., Chromatographic separation) inject->separate detect Detect analyte signal separate->detect integrate Integrate peak area/measure absorbance detect->integrate Raw Data calculate Calculate concentration using calibration curve integrate->calculate report Report results calculate->report

Caption: Generalized workflow for the determination of ethambutol in pharmaceutical formulations.

Spectrophotometric Methods

Spectrophotometric methods are often employed for their simplicity and cost-effectiveness. These methods typically involve the formation of a colored complex that can be quantified using a UV-Visible spectrophotometer.

Ion-Pair Extractive Spectrophotometry

This method involves the formation of a colored, chloroform-extractable ion-pair complex between ethambutol and a triphenylmethane dye, such as bromocresol green (BCG), bromocresol purple (BCP), or bromophenol blue (BPB), in an acidic medium.[1][2]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve ethambutol hydrochloride in distilled water to obtain a stock solution of 1000 µg/mL. From this, prepare a working standard solution of 100 µg/mL.

  • Preparation of Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of ethambutol into a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with water. Filter the solution and dilute further to obtain a final concentration within the Beer's law range.

  • Complex Formation and Extraction:

    • Into a series of 125 mL separating funnels, add aliquots of the standard or sample solution.

    • Add 2.0 mL of the respective dye solution (e.g., 0.1% BCG).

    • Add 2.0 mL of a buffer solution (e.g., pH 2.8 for BCG).

    • Add 10 mL of chloroform.

    • Shake the mixture for 2 minutes and allow the layers to separate.

    • Collect the chloroform layer and measure its absorbance at the corresponding λmax (e.g., 420 nm for BCG) against a reagent blank.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of ethambutol in the sample solution from the calibration curve.

ParameterBromocresol Green (BCG)Bromocresol Purple (BCP)Bromophenol Blue (BPB)
λmax420 nm419 nm415 nm
Linearity Range2.0-25 µg/mL3.0-30 µg/mL4.0-40 µg/mL
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.04 x 10⁴0.86 x 10⁴0.68 x 10⁴
Sandell's Sensitivity (µg cm⁻²)0.0270.0320.041
Limit of Detection (LOD)0.15 µg/mL0.21 µg/mL0.28 µg/mL
Limit of Quantification (LOQ)0.45 µg/mL0.63 µg/mL0.84 µg/mL

Data compiled from reference[1].

High-Performance Liquid Chromatography (HPLC)

HPLC methods are highly specific, accurate, and precise, making them suitable for the quality control of ethambutol in multi-drug combination formulations.

RP-HPLC Method for Simultaneous Determination

This method allows for the simultaneous determination of ethambutol along with other first-line anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide.[3]

  • Chromatographic Conditions:

    • Column: Purospher STAR RP-18e (250 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: A gradient elution using 20 mM monobasic sodium phosphate buffer with 0.2% triethylamine (pH 7.0) and acetonitrile.[3]

    • Flow Rate: 1.5 mL/min[3]

    • Detection: Diode Array Detector (DAD). Ethambutol is detected at 210 nm, while rifampicin, isoniazid, and pyrazinamide are detected at 238 nm.[3]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution by accurately weighing and dissolving the reference standards in the mobile phase.

    • For the sample, weigh and powder tablets, then extract the active pharmaceutical ingredients (APIs) with the mobile phase, followed by sonication and filtration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for ethambutol and other APIs are used for identification, and the peak areas are used for quantification.

HPLC with Pre-column Derivatization

Since ethambutol lacks a strong UV chromophore, pre-column derivatization can be used to enhance its detectability.[4][5] A common derivatizing agent is phenethyl isocyanate (PEIC).[4]

  • Derivatization Reaction:

    • Mix the ethambutol solution (sample or standard) with a solution of PEIC in a suitable solvent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 90 minutes).[4]

  • Chromatographic Conditions:

    • Column: C18 column[4]

    • Mobile Phase: A mixture of 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0) and methanol (e.g., 25:75 v/v).[4]

    • Detection: UV detector at 210 nm.[4]

  • Analysis: Inject the derivatized standard and sample solutions for analysis.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
RP-HPLC (Simultaneous)Not specified>98%<2%Not specifiedNot specified
HPLC with PEIC Derivatization0.39–12.5 µg/mL[4]101.77 ± 7.10% to 102.33 ± 8.69%[4]<2%[4]Not specifiedNot specified
RP-HPLC20-120 µg/mL[5]99.8%[5]Intra-day: <1.46%, Inter-day: <2.22%[5]Not specifiedNot specified

Data compiled from references[3][4][5].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high sample throughput and is a cost-effective alternative to HPLC for the quantification of ethambutol.

  • Sample and Standard Preparation:

    • Dissolve the ethambutol standard in methanol to get a concentration of 0.250 µg/µL.[6]

    • Dissolve a ground combination tablet in methanol, filter, and dilute to a theoretical concentration of 0.250 µg/µL.[6]

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.

    • Mobile Phase: Methanol–toluene–concentrated ammonia (12:10:0.5 v/v/v).[6]

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Detection: After development, spray the plate with a solution of methanol–ninhydrin–acetic acid (50 mL: 1 g: 10 mL), heat at 100°C for 5 minutes, and scan at 510 nm.[6]

  • Quantification: Quantify the amount of ethambutol by densitometric analysis of the spots.

ParameterValue
Linearity RangeNot specified
Accuracy (% Recovery)102-103% (at 50-150% spike levels)[6]
Precision (%RSD)0.674% - 1.48%[6]

Data compiled from reference[6].

Electrochemical Methods

Electrochemical methods provide a sensitive and rapid means for the determination of ethambutol. These techniques are based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface.

Square Wave Voltammetry at a Modified Electrode

This method utilizes a glassy carbon electrode modified with nickel nanoparticles decorated on electrochemically reduced graphene oxide (NiNPs/ERGO/GCE) for the sensitive determination of ethambutol.[7][8]

Electrochemical Detection cluster_electrode Electrode System cluster_measurement Voltammetric Measurement working Working Electrode (NiNPs/ERGO/GCE) scan Apply Potential Scan (Square Wave Voltammetry) working->scan reference Reference Electrode (Ag/AgCl) reference->scan counter Counter Electrode (Pt wire) counter->scan electrolyte Supporting Electrolyte (e.g., 0.1 M PBS, pH 7) electrolyte->scan analyte Ethambutol Sample analyte->scan measure Measure Peak Current scan->measure

Caption: Key components and process for electrochemical determination of ethambutol.

  • Electrode Preparation: Modify a glassy carbon electrode with NiNPs/ERGO as described in the literature.[8]

  • Electrochemical Measurement:

    • Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

    • Add the ethambutol sample solution to the cell.

    • Record the square wave voltammogram by scanning the potential.

  • Quantification: The peak current is proportional to the concentration of ethambutol. A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.

ParameterValue
Linearity Range0.05–100 µM[7][8]
Limit of Detection (LOD)0.023 µM[7]
Limit of Quantification (LOQ)0.075 µM[7]
Recovery in Pharmaceutical Formulation99.6–109%[7]
Precision (%RSD)< 1% (n=20)[7]

Data compiled from reference[7].

Conclusion

A variety of analytical methods are available for the determination of ethambutol in pharmaceutical formulations. The choice of method depends on factors such as the required sensitivity and selectivity, the availability of instrumentation, and the sample matrix. Spectrophotometric methods are simple and suitable for routine analysis, while HPLC and HPTLC methods offer higher specificity and are ideal for quality control in the presence of other drugs. Electrochemical methods provide excellent sensitivity and are well-suited for the determination of low concentrations of ethambutol. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Troubleshooting & Optimization

Stability of ethambutol hydrochloride in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ethambutol hydrochloride under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound?

The stability of this compound is primarily affected by pH, temperature, and oxidizing agents.[1][2] Like many pharmaceutical compounds, exposure to conditions outside of its optimal stability range can lead to degradation.

Q2: Under what pH conditions is this compound susceptible to degradation?

This compound is known to undergo degradation under both acidic and alkaline conditions. Forced degradation studies, a common practice in pharmaceutical development, have demonstrated that the molecule is susceptible to hydrolysis when exposed to acids and bases.[1][2]

Q3: How does temperature impact the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of hydrolytic conditions (acidic or basic solutions). However, some studies have indicated that this compound is relatively stable under dry heat conditions.

Q4: Is this compound sensitive to oxidation?

Yes, forced degradation studies have shown that this compound is susceptible to oxidative stress.[1][2] Experiments involving exposure to oxidizing agents like hydrogen peroxide have resulted in the degradation of the compound.

Q5: What are the known degradation products of this compound?

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ethylenediamine bridge. While specific degradation products are not extensively detailed in the provided search results, a stability-indicating analytical method is crucial to separate the intact drug from any potential degradants.[1][2]

Troubleshooting Guide

Issue: Unexpected degradation of my this compound sample during analysis.

  • Potential Cause 1: pH of the solution.

    • Troubleshooting: Verify the pH of your sample and analytical mobile phase. Ethambutol has pKa values around 6.3-6.6 and 9.5, meaning its ionization state, and potentially its stability, is highly dependent on the pH of the environment. Ensure your buffers are correctly prepared and have the intended pH.

  • Potential Cause 2: Temperature fluctuations.

    • Troubleshooting: Ensure your samples are stored at the recommended temperature and avoid repeated freeze-thaw cycles. If conducting experiments at elevated temperatures, be aware that this can accelerate degradation, especially in non-neutral pH solutions.

  • Potential Cause 3: Presence of oxidizing agents.

    • Troubleshooting: Check for any potential sources of oxidation in your experimental setup. This could include dissolved oxygen in your solvents or reactive excipients in a formulation. Degassing solvents and using antioxidants may be necessary.

Issue: I am observing unknown peaks in my HPLC chromatogram.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting: This is a strong indication of sample degradation. To confirm, you can perform a forced degradation study on a known standard of this compound under acidic, basic, and oxidative conditions. The retention times of the resulting degradation product peaks can be compared to the unknown peaks in your sample chromatogram. This will help in identifying the nature of the degradation.

Data on Forced Degradation Studies

The following table summarizes the qualitative results from forced degradation studies performed on this compound. These studies are designed to test the stability of the molecule under extreme conditions and are a key component in the development of stability-indicating analytical methods.

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 1N HCl, heated at 60°C for 10 hoursDegradation Observed
Base Hydrolysis 1N NaOH, heated at 60°C for 10 hoursDegradation Observed
Oxidation 30% v/v H₂O₂, stored for 10 hoursDegradation Observed
Neutral Hydrolysis Reflux in waterDegradation Observed
Photolysis Exposure to UV lightGenerally Stable
Thermal Degradation Dry heatGenerally Stable

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in a suitable diluent.

  • Acid Treatment: Mix 3 mL of the sample solution with 3 mL of 1N hydrochloric acid.

  • Incubation: Heat the mixture at 60°C for 10 hours in a water bath.

  • Neutralization: After the incubation period, cool the solution and neutralize it with 3 mL of 1N sodium hydroxide.

  • Dilution: Make up the final volume to 10 mL with the diluent.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in a suitable diluent.

  • Base Treatment: Mix 3 mL of the sample solution with 3 mL of 1N sodium hydroxide.

  • Incubation: Heat the mixture at 60°C for 10 hours in a water bath.

  • Neutralization: After the incubation period, cool the solution and neutralize it by adding 3 mL of 1N hydrochloric acid.

  • Dilution: Make up the final volume to 10 mL with the diluent.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation by Oxidation

  • Sample Preparation: Prepare a solution of this compound in a suitable diluent.

  • Oxidizing Agent: Mix 3 mL of the sample solution with 3 mL of 30% v/v aqueous hydrogen peroxide solution.

  • Incubation: Keep the mixture at room temperature for 10 hours.

  • Dilution: After the incubation period, make up the volume to the mark with the diluent.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Ethambutol HCl Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) start->base oxidative Oxidation (e.g., 30% H₂O₂) start->oxidative neutralize Neutralization (if applicable) acid->neutralize base->neutralize analyze HPLC Analysis oxidative->analyze neutralize->analyze end Evaluate Degradation Profile analyze->end

Caption: Workflow for a typical forced degradation study of this compound.

Stability_Factors cluster_factors Primary Stability Factors cluster_outcome Outcome pH pH Degradation Ethambutol HCl Degradation pH->Degradation Influences Hydrolysis Temp Temperature Temp->Degradation Accelerates Reactions Oxidation Oxidizing Agents Oxidation->Degradation Causes Oxidative Decomposition

Caption: Key factors influencing the degradation of this compound.

References

Technical Support Center: Interference of Ethambutol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential interference of the anti-tuberculosis drug ethambutol in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ethambutol might interfere with biochemical assays?

A1: The primary proposed mechanism of ethambutol interference is through its action as a chelating agent. Ethambutol's chemical structure allows it to bind to metal ions, such as copper, zinc, and iron.[1] Many enzymatic assays rely on these metal ions as cofactors for proper function. By sequestering these essential ions, ethambutol can potentially inhibit enzyme activity, leading to falsely decreased results.

Q2: Are there documented cases of ethambutol causing direct analytical interference in common biochemical assays?

A2: While the in vivo effects of ethambutol, such as hepatotoxicity and nephrotoxicity, are known and can lead to altered liver and kidney function test results, there is limited direct evidence in the scientific literature quantifying specific in vitro analytical interference in a wide range of common biochemical assays.[2] The potential for interference is largely inferred from its chemical properties.

Q3: Which types of assays are theoretically most susceptible to interference by ethambutol?

A3: Assays that are most likely to be affected are those that are dependent on metal ions that ethambutol can chelate. This includes certain enzymatic assays where metalloenzymes are part of the reaction cascade. For example, some assays for alkaline phosphatase (ALP), which is a zinc-containing enzyme, could potentially be affected.

Q4: Can ethambutol's absorbance spectrum interfere with spectrophotometric assays?

A4: Ethambutol itself does not have a strong absorbance in the visible light spectrum, where many colorimetric assays are measured. However, it can form complexes, for instance with iodine, that do absorb light at specific wavelengths (e.g., 293 nm and 360 nm).[3] While this is utilized for ethambutol's own quantification, it is less likely to interfere with common biochemical assays that are typically measured at different wavelengths.

Q5: How can I determine if ethambutol is interfering with my assay?

A5: A systematic approach is required to investigate potential interference. This typically involves performing a spike-and-recovery study, where a known concentration of ethambutol is added to a patient sample, and the results are compared to a baseline sample. A significant deviation from the expected result suggests interference. The Clinical and Laboratory Standards Institute (CLSI) document EP07 provides detailed guidelines for interference testing.[4][5][6]

Troubleshooting Guides

Issue: Unexpectedly Low Enzyme Activity Results

Possible Cause: If you are running an enzymatic assay that requires a metal cofactor (e.g., zinc, copper) and you observe lower than expected activity in samples from patients on ethambutol, the drug's chelating properties may be inhibiting the enzyme.

Troubleshooting Steps:

  • Review Assay Methodology: Confirm if the enzyme in your assay is a metalloenzyme.

  • Perform a Spike-in Experiment:

    • Take a pooled serum sample with normal enzyme activity.

    • Divide the sample into two aliquots.

    • To one aliquot, add a known concentration of ethambutol (within the therapeutic range).

    • To the other aliquot, add an equal volume of saline as a control.

    • Measure the enzyme activity in both samples. A significant decrease in the ethambutol-spiked sample suggests interference.

  • Consider an Alternative Assay: If interference is confirmed, investigate if there is an alternative method for measuring the analyte that is not metal-dependent.

Issue: Discrepant Results Between Different Assay Methods

Possible Cause: You may observe that for a particular analyte, one assay method gives a result that is inconsistent with another method for samples from patients taking ethambutol. This could be due to one of the methods being susceptible to interference.

Troubleshooting Steps:

  • Identify Methodological Differences: Compare the principles of the two assays. Is one enzymatic and the other colorimetric? Does one rely on a metal-catalyzed reaction?

  • Consult Literature and Manufacturer's Information: Check for any known interferences for each assay method.

  • Follow the Interference Testing Protocol: Use the protocol outlined in the "Experimental Protocols" section below to systematically test for ethambutol interference in the affected assay.

Data Presentation

As there is a lack of specific quantitative data on ethambutol interference in the literature, the following table is illustrative of the potential effects based on its chelating mechanism. These are not based on published experimental results for ethambutol but are common types of interference seen with other chelating agents.

AssayAnalytePotential InterferencePlausible Mechanism
EnzymaticAlkaline Phosphatase (ALP)Falsely DecreasedChelation of Zinc, a required cofactor.
EnzymaticLactate Dehydrogenase (LDH)Falsely DecreasedChelation of Zinc, which can be a cofactor for some LDH isoenzymes.
ColorimetricIronFalsely DecreasedChelation of iron, preventing its reaction with the chromogen.
ColorimetricCopperFalsely DecreasedChelation of copper, preventing its reaction with the chromogen.

Experimental Protocols

Protocol for Investigating Potential Ethambutol Interference (Based on CLSI EP07)

This protocol provides a general framework for assessing the in vitro interference of ethambutol in a quantitative biochemical assay.[4][5][6]

1. Materials:

  • Pooled patient serum or plasma with analyte concentration near the medical decision point.
  • Ethambutol hydrochloride standard.
  • Saline solution (0.9% NaCl).
  • Your laboratory's automated chemistry analyzer and the assay .

2. Preparation of Test and Control Samples:

  • Prepare a stock solution of ethambutol in deionized water.
  • Create a series of spiked samples by adding different concentrations of the ethambutol stock solution to aliquots of the pooled serum. The final concentrations should bracket the therapeutic range of ethambutol.
  • Prepare corresponding control samples by adding an equal volume of saline to aliquots of the same pooled serum.

3. Measurement:

  • Analyze the test (ethambutol-spiked) and control (saline-spiked) samples in triplicate on your chemistry analyzer.

4. Data Analysis:

  • Calculate the mean analyte concentration for each set of triplicates.
  • Determine the difference in the mean concentration between the test and control samples for each ethambutol concentration.
  • Calculate the percentage of interference: [(Mean Test - Mean Control) / Mean Control] * 100.
  • Compare the percentage of interference to the predefined acceptance limit for the assay. A statistically significant and clinically meaningful difference indicates interference.

Mandatory Visualizations

cluster_assay Biochemical Assay Enzyme Metalloenzyme (e.g., ALP) Product Product (Measured Signal) Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to Cofactor Metal Cofactor (e.g., Zn²⁺) Cofactor->Enzyme Binds to active site Ethambutol Ethambutol Ethambutol->Cofactor Chelation start Start: Suspected Interference prep Prepare Spiked Samples (Ethambutol vs. Control) start->prep analyze Analyze Samples on Instrument prep->analyze calc Calculate % Interference analyze->calc compare Compare to Acceptance Limit calc->compare interf Interference Confirmed compare->interf Exceeds Limit no_interf No Significant Interference compare->no_interf Within Limit report Report Findings & Consider Alternative Assay interf->report start Discrepant Result for Patient on Ethambutol check_assay Is the assay metal-dependent? start->check_assay spike Perform Spike-and-Recovery Experiment check_assay->spike Yes alt_method Analyze with an Alternative Method check_assay->alt_method No/Unknown result result spike->result Spike shows negative bias? alt_method->result Methods agree? interf_likely Interference is Likely result->interf_likely No interf_unlikely Interference is Unlikely result->interf_unlikely Yes notify Notify Clinician of Potential Interference interf_likely->notify

References

Ethambutol MIC Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ethambutol minimum inhibitory concentration (MIC) testing for Mycobacterium tuberculosis and other mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in ethambutol MIC testing?

A1: Variability in ethambutol MIC testing can arise from several factors throughout the experimental workflow. Key sources include the choice of susceptibility testing method (e.g., agar proportion vs. broth microdilution), the composition and quality of the culture medium, the preparation and standardization of the bacterial inoculum, the incubation conditions, and the interpretation of endpoint results.[1][2][3] Lot-to-lot variation in supplements like Oleic Acid-Albumin-Dextrose-Catalase (OADC) can also significantly impact drug activity and, consequently, MIC values.[1]

Q2: Why do I get different ethambutol MIC values with different testing methods?

A2: Different methods for determining ethambutol MICs, such as agar dilution, broth microdilution (e.g., Resazurin Microtiter Assay - REMA), and automated systems (e.g., BACTEC™ MGIT™ 960), inherently have different procedural parameters that can lead to varied results.[1][4][5][6] Generally, MICs determined in liquid media (broth-based methods) are found to be lower than those determined in solid media (agar-based methods).[5][6] This is an important consideration when comparing data across different studies or laboratories.

Q3: What is the significance of the embB gene in ethambutol resistance, and why doesn't its sequence always correlate with my phenotypic MIC result?

A3: The embB gene, particularly mutations at codon 306, is a major determinant of ethambutol resistance in Mycobacterium tuberculosis.[1][7] These mutations alter the target of ethambutol, the arabinosyl transferase enzyme involved in cell wall synthesis.[1][7] However, the correlation between embB mutations and phenotypic MIC results is not always perfect. Some resistant isolates may not have mutations in the commonly screened regions of embB, suggesting the involvement of other resistance mechanisms. Conversely, the presence of an embB mutation does not always confer a high level of resistance that is detectable by all phenotypic methods.[8]

Q4: How critical is the inoculum preparation for ethambutol MIC testing?

A4: The standardization of the inoculum is a critical step for ensuring the reproducibility of MIC testing.[9] An inoculum that is too dense can lead to an overestimation of the MIC, while an inoculum that is too dilute may result in an underestimation. It is crucial to adjust the turbidity of the bacterial suspension to a specific McFarland standard to ensure a consistent number of colony-forming units (CFUs) are used in each assay.[4][10]

Troubleshooting Guides

Issue 1: High variability in MIC results between experimental repeats.

Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Ensure the bacterial suspension is consistently prepared to the same McFarland turbidity standard before each experiment. Verify the CFU/mL of the standardized inoculum periodically through serial dilution and plating.[9]
Media Preparation Variability Prepare a large batch of media to be used for a series of experiments. If using commercial supplements like OADC, consider using the same lot number for all comparative experiments to minimize lot-to-lot variability.[1]
Subjective Endpoint Reading For manual methods, have two independent researchers read the results. For colorimetric assays like the Resazurin Microtiter Assay (REMA), use a spectrophotometer to obtain quantitative readings.[4][6]
Edge Effects in Microtiter Plates To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the drug and affect results, consider not using the outermost wells for experimental samples or filling them with sterile media.

Issue 2: Ethambutol MICs are consistently higher or lower than expected based on published data.

Possible Cause Troubleshooting Step
Different Testing Method Used Be aware that broth-based methods generally yield lower MICs than agar-based methods.[5][6] When comparing your results to the literature, ensure you are comparing data from the same or a similar testing methodology.
Incorrect Drug Concentration Verify the stock solution concentration of ethambutol. Prepare fresh stock solutions regularly and store them appropriately. Perform quality control of the drug stock by testing against a reference strain with a known ethambutol MIC.
Media Composition The type of media (e.g., 7H10, 7H11, Middlebrook 7H9) can influence the MIC.[4][5] Ensure you are using the appropriate medium for your chosen protocol and for the specific mycobacterial species being tested.
Incubation Time The duration of incubation can impact the final MIC reading.[1] Adhere strictly to the incubation times specified in the standardized protocol you are following.

Data Presentation

Table 1: Comparison of Ethambutol MICs by Different Methods

MethodM. tuberculosis MIC Range (μg/mL)M. avium Complex MIC Range (μg/mL)Reference
Agar Dilution (7H10/7H11) 5.0 - 30.0Not specified[4]
Broth Microdilution (REMA) ≤2.5 - ≥3.125Not specified[4][6]
Broth Dilution (7H12, Radiometric) Lower than in solid mediumLower than in solid medium[5]
Sensititre™ MYCOTB Plate 0.5 - 32.0Not specified[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing using Resazurin Microtiter Assay (REMA)

This protocol is adapted from the methodology described for determining ethambutol MICs.[4]

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase).

  • Ethambutol Stock Solution: Prepare a stock solution of ethambutol in sterile distilled water.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of ethambutol in the 7H9 broth to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Culture the mycobacterial isolate on an appropriate solid medium.

    • Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a No. 1 McFarland standard.

    • Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. Include a growth control well (no ethambutol) and a sterile control well (no inoculum).

  • Incubation: Seal the plates and incubate at 37°C for one week.

  • Resazurin Addition: Add 25 µL of a 0.02% resazurin solution to each well.

  • Re-incubation: Re-incubate the plates for an additional 48 hours.

  • Reading Results: The MIC is the lowest concentration of ethambutol that prevents a color change from blue (no growth) to pink (growth).

Visualizations

Ethambutol_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare 7H9 Broth Dilution Serial Dilution in Plate Media->Dilution Drug Prepare Ethambutol Stock Drug->Dilution Inoculum Prepare & Standardize Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Dilution->Inoculation Incubation1 Incubate at 37°C (7 days) Inoculation->Incubation1 Resazurin Add Resazurin Incubation1->Resazurin Incubation2 Incubate (48 hours) Resazurin->Incubation2 Reading Read MIC Endpoint Incubation2->Reading

Caption: Workflow for Ethambutol MIC Testing using REMA.

Troubleshooting_Variability Start High MIC Variability Observed CheckInoculum Review Inoculum Standardization? Start->CheckInoculum CheckMedia Assess Media & Supplement Consistency? CheckInoculum->CheckMedia No SolutionInoculum Implement Strict McFarland Standardization & CFU Verification CheckInoculum->SolutionInoculum Yes CheckReading Standardize Endpoint Reading? CheckMedia->CheckReading No SolutionMedia Use Single Lots of Media & Supplements CheckMedia->SolutionMedia Yes SolutionReading Use Independent Readers or Spectrophotometer CheckReading->SolutionReading Yes End Reduced Variability CheckReading->End No SolutionInoculum->End SolutionMedia->End SolutionReading->End

Caption: Troubleshooting Flowchart for High MIC Variability.

References

Strategies to minimize ethambutol degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ethambutol degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of ethambutol?

A1: Ethambutol degradation is primarily influenced by exposure to hydrolysis, oxidation, and photolysis.[1][2] Temperature and pH are also critical factors, with higher temperatures accelerating degradation.

Q2: What are the recommended storage conditions for ethambutol to ensure long-term stability?

A2: For optimal long-term stability, ethambutol hydrochloride tablets should be stored in well-closed containers at 15-30°C, protected from light, moisture, and excessive heat.[3] Aqueous solutions of 0.5% ethambutol have been shown to be stable for up to one year when stored at 3 to 7°C.[4]

Q3: How can I monitor the stability of my ethambutol samples over time?

A3: A validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for monitoring the degradation of ethambutol. This allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[1][2]

Q4: My ethambutol solution appears to have lost potency. What could be the cause?

A4: Loss of potency can occur if the solution is not stored under recommended conditions. For instance, at 37°C, approximately half of the activity of ethambutol can be lost within 2 to 4 days.[4] Ensure that solutions are stored at refrigerated temperatures (3 to 7°C) and protected from light.

Q5: Are there any known incompatibilities of ethambutol with common excipients?

A5: While specific interaction studies are extensive, it is crucial to perform compatibility testing with any new formulation. Forced degradation studies can help identify potential interactions with excipients under stress conditions such as high humidity and temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Sample degradationVerify the storage conditions of your sample. Perform a forced degradation study on a reference standard to identify potential degradation product peaks.
Loss of assay value Chemical instabilityReview the pH and temperature of your storage environment. Ensure the container is well-sealed and protected from light.
Physical changes in the sample (e.g., discoloration) Oxidation or photolytic degradationStore samples in amber-colored containers or in the dark to prevent light exposure. Consider purging the container with an inert gas like nitrogen to minimize oxidation.

Quantitative Data Summary

The following table summarizes the stability of ethambutol under various conditions.

PreparationStorage TemperatureStorage DurationStabilityReference
0.5% Aqueous Solution3 to 7°C1 yearStable[4]
Middlebrook 7H10 Medium3 to 7°C1 monthAcceptable Stability[4]
Middlebrook 7H10 Medium37°C2 to 4 days~50% loss of activity[4]
Oral Suspension (in SyrSpend SF pH4)Refrigerated (2-8°C) & Room Temperature (20-25°C)30 daysStable[5]
Four-Drug Fixed-Dose Combination (unpacked)40°C / 75% RHNot specifiedSevere decomposition[6]

Experimental Protocols

Protocol 1: Stability Testing of Ethambutol using RP-HPLC

This protocol describes a stability-indicating RP-HPLC method to separate and quantify ethambutol from its degradation products.[1]

Materials:

  • Ethambutol reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • ODS Hypersil C-18 column (or equivalent)

Procedure:

  • Mobile Phase Preparation: Prepare a buffer of 10 mM KH2PO4 and adjust the pH to 4.4 with orthophosphoric acid. The mobile phase is a 50:50 (v/v) mixture of this buffer and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the ethambutol reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: Prepare the ethambutol sample to be tested in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: ODS Hypersil C-18

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for ethambutol is approximately 6.1 minutes.[1] Compare the peak area of the sample to the standard to determine the concentration and assess for the presence of any degradation peaks.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for subjecting ethambutol to stress to understand its degradation pathways.

Materials:

  • Ethambutol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV lamp

Procedure:

  • Acid Hydrolysis: Treat the ethambutol solution with 1N HCl and heat. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Treat the ethambutol solution with 1N NaOH and heat. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat the ethambutol solution with 30% H2O2.

  • Photolytic Degradation: Expose the ethambutol solution to UV light.

  • Thermal Degradation: Heat the solid ethambutol sample at a high temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples using the validated RP-HPLC method described in Protocol 1 to identify and quantify degradation products.

Visualizations

Ethambutol_Degradation_Pathway Ethambutol Ethambutol Hydrolysis Hydrolysis (Acid/Base) Ethambutol->Hydrolysis Oxidation Oxidation (e.g., H2O2) Ethambutol->Oxidation Photolysis Photolysis (UV Light) Ethambutol->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for ethambutol.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample Ethambutol Sample HPLC RP-HPLC Analysis Sample->HPLC Standard Reference Standard Standard->HPLC Data Data Acquisition HPLC->Data Comparison Compare Sample vs. Standard Data->Comparison Report Generate Stability Report Comparison->Report

Caption: Workflow for ethambutol stability testing.

References

Addressing matrix effects in ethambutol quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of ethambutol in complex biological samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of ethambutol, offering systematic approaches to identify and resolve them.

Problem 1: Low Analyte Recovery

Question: My recovery of ethambutol is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of ethambut-ol can stem from several factors related to the sample preparation and analytical method. Here is a step-by-step guide to troubleshoot this issue:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may result in the co-precipitation of ethambut-ol with proteins, especially if the drug is protein-bound. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 solvent to plasma) and that vortexing is adequate to ensure complete protein denaturation.[1] One study reported a mean extraction recovery of 98.70% for ethambutol from human plasma using a protein precipitation method with methanol.[2]

    • Solid-Phase Extraction (SPE): Suboptimal SPE conditions are a common cause of low recovery.

      • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to create the appropriate environment for analyte retention.

      • Loading: The sample pH should be optimized to ensure ethambut-ol is in the correct ionization state for retention on the chosen sorbent.

      • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes ethambut-ol.

      • Elution: The elution solvent must be strong enough to fully desorb ethambut-ol from the sorbent.

    • Liquid-Liquid Extraction (LLE): Inefficient extraction can lead to low recovery.

      • Solvent Choice: The organic solvent should have a high affinity for ethambut-ol and be immiscible with the aqueous sample.

      • pH Adjustment: The pH of the aqueous sample should be adjusted to maximize the partitioning of ethambut-ol into the organic phase.

      • Extraction Technique: Ensure sufficient mixing (e.g., vortexing) to facilitate the transfer of the analyte into the extraction solvent.

  • Assess Analyte Stability: Ethambutol may be unstable under certain pH or temperature conditions. Evaluate the stability of ethambut-ol in the sample matrix and during the entire analytical process.

  • Review Chromatographic Conditions: Poor chromatography can manifest as low recovery. Check for issues such as peak tailing or broadening, which may indicate interactions with the analytical column.

Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis

Question: I am observing significant ion suppression/enhancement when analyzing ethambut-ol in plasma. How can I identify the source and mitigate this matrix effect?

Answer:

Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis. Here’s how to troubleshoot and address this issue:

  • Confirm and Characterize the Matrix Effect:

    • Post-Column Infusion Experiment: This is a definitive way to identify the retention time regions where ion suppression or enhancement occurs. Infuse a standard solution of ethambut-ol directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement.

  • Optimize Sample Preparation to Remove Interferences:

    • The primary goal is to remove the matrix components that are causing the ion suppression/enhancement.

    • Protein Precipitation (PPT): While being a simpler method, it may not effectively remove phospholipids, which are common sources of ion suppression.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than PPT. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the most effective one for removing the specific interferences in your matrix.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating ethambut-ol from interfering substances based on their differential solubility.

  • Modify Chromatographic Conditions:

    • Improve Separation: Adjust the chromatographic gradient or change the analytical column to separate the elution of ethambut-ol from the interfering matrix components identified in the post-column infusion experiment.

    • Reduce Injection Volume: A smaller injection volume can reduce the amount of matrix components introduced into the ion source.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

  • Utilize an Appropriate Internal Standard:

    • A stable isotope-labeled (SIL) internal standard for ethambut-ol is the ideal choice. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction.

Problem 3: Poor Peak Shape and Reproducibility

Question: My ethambut-ol peak is tailing, and the retention time is shifting between injections. What could be the cause?

Answer:

Poor peak shape and retention time variability can compromise the accuracy and precision of your assay. Consider the following troubleshooting steps:

  • Check for Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and shifting retention times.

    • Solution: Implement a column wash procedure after each batch of samples. If the problem persists, consider using a guard column or replacing the analytical column.

  • Evaluate Mobile Phase Composition:

    • pH: The pH of the mobile phase can affect the ionization state of ethambut-ol and its interaction with the stationary phase. Ensure the mobile phase is properly buffered and the pH is consistent.

    • Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contamination.

  • Assess for System Leaks or Blockages:

    • Leaks: Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and retention time shifts.

    • Blockages: A blockage in the system, particularly in the column frit or tubing, can lead to high backpressure and distorted peak shapes.

  • Injection Volume and Solvent:

    • Injection Volume: Injecting too large a volume can overload the column and cause peak distortion.

    • Injection Solvent: The composition of the injection solvent should be compatible with the mobile phase to avoid peak shape issues. Ideally, the injection solvent should be weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for minimizing matrix effects when quantifying ethambut-ol in plasma?

A1: The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired limit of quantification and the available instrumentation.

  • Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a wide range of matrix interferences, including phospholipids and salts, which are common causes of ion suppression in LC-MS/MS.[3]

  • Liquid-Liquid Extraction (LLE) can also provide a clean extract if the solvent system and pH are optimized for ethambut-ol.

  • Protein Precipitation (PPT) is the simplest method but is generally less effective at removing matrix components compared to SPE and LLE.[1] However, for some assays, a simple PPT may be sufficient.[2][4]

It is recommended to evaluate different sample preparation techniques during method development to determine the one that provides the best balance of recovery, matrix effect reduction, and practicality for your specific application.

Q2: What is the ideal internal standard for ethambut-ol quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) ethambut-ol . A SIL internal standard has the same chemical properties as ethambut-ol and will behave identically during sample preparation and chromatographic separation. This ensures that any variations due to matrix effects or extraction efficiency will affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.

Q3: How should I store my biological samples to ensure the stability of ethambut-ol?

A3: For long-term storage, it is generally recommended to store plasma and urine samples at -20°C or lower . One study found that ethambut-ol was stable in human urine for at least one week when stored at -20°C.[5][6][7] It is crucial to perform stability studies as part of your method validation to confirm the stability of ethambut-ol in your specific matrix under your storage conditions. This should include freeze-thaw stability and long-term stability assessments.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ethambut-ol Quantification

Sample Preparation MethodBiological MatrixAnalyte Recovery (%)Matrix EffectReference
Protein Precipitation (Methanol)Human Plasma98.70Not specified[2]
Protein Precipitation (Acetonitrile)Human PlasmaNot specifiedNo significant matrix effect observed[8]
Column ChromatographyHuman UrineQuantitativeNot applicable (UV detection)[5][6][7]

Note: This table summarizes available data. A direct comparative study of all three methods for ethambut-ol in the same matrix was not found in the reviewed literature.

Experimental Protocols

Protocol 1: Protein Precipitation for Ethambut-ol from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[2]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Vortex for approximately 1 minute.

  • Protein Precipitation:

    • Add 1.0 mL of methanol to the sample.

    • Vortex the mixture for 5 minutes at 2000 rpm.

  • Centrifugation:

    • Centrifuge the samples for 10 minutes at 4000 rpm and 4°C.

  • Supernatant Transfer:

    • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Analysis:

    • Inject an appropriate volume (e.g., 4 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - General Procedure

This is a general protocol that should be optimized for ethambut-ol.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water or an appropriate buffer.

  • Sample Loading:

    • Pre-treat the plasma or urine sample by adjusting the pH to ensure ethambut-ol is in the appropriate ionization state for retention.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution:

    • Elute ethambut-ol from the cartridge using a strong organic solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Procedure

This is a general protocol that requires optimization for ethambut-ol.

  • Sample Preparation:

    • Pipette a known volume of the biological sample into a glass tube.

    • Add the internal standard.

    • Adjust the pH of the sample to optimize the partitioning of ethambut-ol into the organic phase.

  • Extraction:

    • Add a specific volume of an immiscible organic solvent (e.g., diethyl ether, chloroform).[9][10]

    • Vortex or shake the mixture vigorously for a set period to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the organic layer containing ethambut-ol to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the analytical system.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Inaccurate Ethambutol Results check_recovery Is Analyte Recovery Low? start->check_recovery check_matrix_effect Significant Ion Suppression or Enhancement? check_recovery->check_matrix_effect No eval_spe Optimize SPE Method: - Sorbent Selection - pH, Wash, Elution check_recovery->eval_spe Yes check_peak_shape Poor Peak Shape or Retention Time Shift? check_matrix_effect->check_peak_shape No post_column_infusion Perform Post-Column Infusion Experiment check_matrix_effect->post_column_infusion Yes end_good Analysis Successful check_peak_shape->end_good No check_column Inspect/Clean/Replace Analytical Column check_peak_shape->check_column Yes end_bad Further Method Development Required eval_lle Optimize LLE Method: - Solvent Choice - pH, Extraction Time eval_spe->eval_lle eval_ppt Optimize PPT Method: - Solvent Ratio - Vortexing Time eval_lle->eval_ppt eval_ppt->end_bad optimize_cleanup Improve Sample Cleanup: - Switch to SPE/LLE - Optimize Existing Method post_column_infusion->optimize_cleanup modify_chromatography Modify Chromatography: - Change Gradient/Column - Adjust Injection Volume optimize_cleanup->modify_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard modify_chromatography->use_sil_is use_sil_is->end_bad check_mobile_phase Verify Mobile Phase - pH - Composition - Freshness check_column->check_mobile_phase check_system Check for Leaks or Blockages in LC System check_mobile_phase->check_system check_system->end_bad Sample_Prep_Workflow start Biological Sample (Plasma, Urine) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt lle Liquid-Liquid Extraction (e.g., with Chloroform) add_is->lle spe Solid-Phase Extraction add_is->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt extract_lle Vortex & Centrifuge lle->extract_lle condition_spe Condition & Equilibrate spe->condition_spe supernatant Collect Supernatant centrifuge_ppt->supernatant organic_layer Collect Organic Layer extract_lle->organic_layer load_spe Load Sample condition_spe->load_spe wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate analysis LC-MS/MS Analysis supernatant->analysis organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute evaporate->reconstitute reconstitute->analysis reconstitute->analysis

References

Improving the yield of ethambutol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethambutol. The information is designed to address common challenges and improve reaction yields.

Troubleshooting Guide

Issue: Low Overall Yield

Question: My ethambutol synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?

Answer: Low yields in ethambutol synthesis can stem from several factors throughout the reaction sequence. Here are some key areas to investigate:

  • Purity of Starting Materials: The purity of the initial reactants, particularly (S)-(+)-2-amino-1-butanol, is crucial. Impurities can lead to side reactions and reduce the yield of the desired product. One patented method emphasizes that starting with a highly pure form of d-2-amino-1-butanol is essential for producing a pharmaceutically elegant grade of ethambutol dihydrochloride[1].

  • Reaction Conditions: The reaction conditions for the condensation of (S)-(+)-2-amino-1-butanol with a 1,2-dihaloethane (like 1,2-dichloroethane) are critical. The temperature and reaction time should be optimized. A specific patent suggests a reaction temperature of 100°C to 140°C for a duration of 2 to 5 hours[2].

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, the secondary amine formed as an intermediate is more nucleophilic than the primary amine of the starting material, which can lead to further reactions and the formation of undesired side products[3]. Using a large excess of the more expensive D-2-aminobutanol can help to inhibit N-polyalkyl substitution reactions, though this may not eliminate byproducts entirely[4].

  • Purification Process: Product loss can occur during the purification steps. The separation and purification of ethambutol from byproducts can be challenging[4]. Optimizing the crystallization and separation process is important. For example, after the reaction, adding HCl and an alcohol, followed by crystallization, can yield the final product[2].

Issue: Formation of Side Products and Impurities

Question: I am observing significant side product formation in my reaction mixture. How can I minimize these and improve the purity of my ethambutol?

Answer: The formation of side products is a known challenge in ethambutol synthesis. Here are some strategies to mitigate this issue:

  • Control of Stoichiometry: The molar ratio of the reactants plays a significant role. In the reaction between (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane, using an excess of the aminobutanol can suppress the formation of polyalkylated byproducts[4].

  • Monitoring Reaction Progress: Closely monitoring the reaction progress can help in stopping the reaction before significant amounts of side products are formed. Techniques like APCI-MS can be used to track the appearance of side product peaks[3].

  • Alternative Synthesis Routes: If side reactions are persistent, exploring alternative synthesis routes might be beneficial. For example, a method involving the catalytic hydrogenation of a diamide dicarboxylic acid intermediate has been reported to produce ethambutol with high yield and good selectivity, potentially reducing the formation of byproducts[4].

  • Thorough Purification: A robust purification strategy is essential. This may involve recrystallization or column chromatography to separate the desired product from impurities[3][4].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethambutol?

A1: A widely used method involves the direct condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane[2][5]. However, this method can suffer from low yields and the formation of byproducts[4]. Various modifications and alternative routes have been developed to address these issues.

Q2: How can I obtain high-purity (S)-(+)-2-amino-1-butanol?

A2: High-purity (S)-(+)-2-amino-1-butanol can be obtained through the resolution of racemic (dl)-2-amino-1-butanol. A common method is to use L-(+)-tartaric acid to selectively crystallize the L(+)-tartrate salt of the d-2-amino-1-butanol isomer[1][6]. This process can significantly increase the purity of the starting material.

Q3: Are there any alternative reagents to 1,2-dichloroethane?

A3: While 1,2-dichloroethane is commonly used, other 1,2-dihaloethanes can also be employed for the synthesis of ethambutol and its analogs[7]. The choice of reagent can influence the reaction conditions and the profile of impurities.

Q4: What are some of the reported yields for different ethambutol synthesis methods?

A4: Yields can vary significantly depending on the synthetic route and the specific conditions used. For a summary of reported yields from different methods, please refer to the data presentation table below.

Data Presentation

The following table summarizes quantitative data from various ethambutol synthesis methodologies, allowing for easy comparison of their efficiencies.

Synthesis Step/MethodReactantsCatalyst/ReagentYield (%)Reference
Resolution of dl-2-amino-1-butanoldl-2-amino-1-butanol, L(+)-tartaric acidMethanol75.2[1]
Resolution of dl-2-amino-1-butanoldl-2-amino-1-butanol, L(+)-tartaric acidMethanol81.9[1]
Condensation of (S)-2-aminobutanol with 1,2-dichloroethane(S)-2-aminobutanol, 1,2-dichloroethane-81.3[6]
Direct condensation and crystallizationS-(+)-2-amino-1-butanol, 1,2-dichloroethaneHCl, Ethanol80.16[2]
Catalytic hydrogenation of diamide dicarboxylic acidDiamide dicarboxylic acidCo(BF4)2·6H2O, Phosphine ligand90[4]
Six-step stereoselective synthesis from chiral butanediol (Overall Yield)(R)-butane-1,2-diolMultiple53[8]
Synthesis of L-2-aminobutyric acid from L-threonineL-threonineEnzyme catalysis91[4]
Synthesis of diamide dicarboxylic acid from L-2-aminobutyric acidL-2-aminobutyric acid, oxalyl chlorideDichloromethane, Triethylamine82[4]

Experimental Protocols

1. Synthesis of Ethambutol via Direct Condensation

This protocol is based on the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane[2].

  • Reaction Setup: In a suitable reaction vessel, mix (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.

  • Condensation Reaction: Heat the reaction mixture to a temperature between 100°C and 140°C. Maintain this temperature for 2 to 5 hours to allow the condensation reaction to proceed.

  • Acidification: After the reaction is complete, cool the reaction mixture. Add a solution of HCl in an alcohol (e.g., ethanol) to the mixture.

  • Crystallization: The addition of HCl will cause the ethambutol hydrochloride salt to precipitate.

  • Isolation: Isolate the crystalline product by filtration.

  • Purification: The final product can be further purified by recrystallization.

2. Synthesis of Ethambutol via Catalytic Hydrogenation

This protocol outlines a newer method involving the synthesis of a diamide dicarboxylic acid intermediate followed by catalytic hydrogenation[4].

  • Step 1: Synthesis of L-2-Aminobutyric Acid (Enzymatic)

    • Combine L-threonine, ammonium formate, TD enzyme solution, FDH/FDH co-expression crude enzyme solution, NAD+, and a mixed solution of pyridoxal phosphate.

    • React at 40°C for 24 hours.

    • Purify the product using macroporous resin adsorption, concentration, and ethanol precipitation to obtain L-2-aminobutyric acid.

  • Step 2: Synthesis of Diamide Dicarboxylic Acid

    • In a reaction kettle, add dichloromethane, L-2-aminobutyric acid, oxalyl chloride, and triethylamine.

    • Carry out the amidation reaction at 100°C for 12 hours.

    • Remove the excess solvent by rotary evaporation.

    • Recrystallize the remaining solid from an aqueous solution and dry to obtain the diamide dicarboxylic acid.

  • Step 3: Synthesis of Ethambutol

    • In a suitable reactor, add methanol, the diamide dicarboxylic acid, Co(BF4)2·6H2O as a catalyst, and a tridentate phosphine ligand.

    • Introduce hydrogen gas and maintain a pressure of 0.5 MPa.

    • Perform catalytic hydrogenation at 150°C for 2 hours to obtain ethambutol.

Visualizations

Ethambutol_Synthesis_Pathway cluster_conditions Reaction Conditions reactant reactant intermediate intermediate product product reagent reagent A 2 x (S)-2-Amino-1-butanol C Ethambutol A->C B 1,2-Dichloroethane B->C HCl 2 HCl Heat (100-140°C) Heat (100-140°C) 2-5 hours 2-5 hours

Caption: Direct condensation pathway for ethambutol synthesis.

Experimental_Workflow start Start: Reactant Preparation reaction Condensation Reaction (Heating and Stirring) start->reaction workup Reaction Workup (Cooling, Neutralization/Acidification) reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation isolation->reaction Low Yield? purification Purification (Crystallization/Chromatography) isolation->purification purification->workup Impure? analysis Final Product Analysis (Purity, Yield) purification->analysis end End: Pure Ethambutol analysis->end

Caption: General experimental workflow for ethambutol synthesis.

References

Validation & Comparative

Validation of Analytical Methods for Ethambutol: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of Ethambutol, a key anti-tuberculosis drug, following the rigorous standards set by the International Council on Harmonisation (ICH) guidelines.

The following sections present a summary of quantitative data from various High-Performance Liquid Chromatography (HPLC) methods coupled with UV detection. Detailed experimental protocols are provided to allow for replication and adaptation. Additionally, workflow diagrams generated using Graphviz illustrate the logical steps of the validation process.

Comparative Performance of Validated HPLC-UV Methods for Ethambutol

The performance of an analytical method is assessed through several key validation parameters as stipulated by the ICH. The table below summarizes the performance characteristics of different HPLC-UV methods developed for the determination of ethambutol.

Parameter Method 1 Method 2 Method 3 ICH Acceptance Criteria
Linearity (R²) 0.9999[1][2][3]0.9995[4]0.999[5]≥ 0.999
Linear Range (µg/mL) 0.39–12.5[1][2][3]20–120[4]Not SpecifiedDependent on assay
Accuracy (% Recovery) 101.77 ± 7.10% to 102.33 ± 8.69%[1][2][3]99.8%[4]99.55%[5]Typically 98.0% - 102.0%[6]
Precision (%RSD) 0.07% to 1.82%[1]Intra-day: < 1.46%, Inter-day: < 2.22%[4]0.3%[5]For assay, typically ≤ 2%
Limit of Detection (LOD) Not SpecifiedNot Specified0.370 µg/mL[5]To be determined
Limit of Quantitation (LOQ) Not SpecifiedNot Specified1.122 µg/mL[5]To be determined

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Method 1: HPLC-UV with Pre-column Derivatization

This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) prior to HPLC analysis.[1][2][3]

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid) and methanol (25:75 v/v)[1][2][3]

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 210 nm[1]

    • Injection Volume: Not Specified

    • Temperature: Room temperature

  • Derivatization Procedure:

    • Ethambutol test solutions (1.2 mL) are added to Eppendorf tubes.

    • Different concentrations of PEIC (in the range of 0.2 to 2.0 mg/mL) are added.

    • The mixture is shaken using a rotator at 20 rpm for 90 minutes at room temperature for derivatization.[1]

Method 2: HPLC for Combination Tablets

This method is designed for the quantitative determination of ethambutol hydrochloride in combination tablets.

  • Chromatographic Conditions:

    • Column: C18 column[4]

    • Mobile Phase: Methanol-water-glacial acetic acid (70:30:0.2, v/v/v)[4][7]

    • Flow Rate: 1 mL/min[7]

    • Detection Wavelength: 210 nm[7]

    • Injection Volume: Not Specified

    • Temperature: Room temperature (22 ± 2°C)

  • Derivatization Procedure:

    • Ethambutol is derivatized with phenylethylisothiocyanate.

    • The reaction is carried out at room temperature for 5 minutes.[4]

Method 3: Simultaneous Estimation with Isoniazid

This RP-HPLC method was developed for the simultaneous estimation of Ethambutol and Isoniazid in tablet dosage form.[5]

  • Chromatographic Conditions:

    • Column: Std Agilent, 150 x 4.6 mm, 5µ[5]

    • Mobile Phase: Buffer (Potassium dihydrogen orthophosphate): Acetonitrile (55:45% v/v)[5]

    • Flow Rate: 1 mL/min[5]

    • Detection Wavelength: 260 nm[5]

    • Injection Volume: Not Specified

    • Temperature: 30°C[5]

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the key processes in the validation of an analytical method for ethambutol.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Evaluation Evaluation Define_ATP Define Analytical Target Profile (ATP) Develop_Method Develop Analytical Method Define_ATP->Develop_Method guides Prepare_Protocol Prepare Validation Protocol Develop_Method->Prepare_Protocol informs Perform_Experiments Perform Validation Experiments Prepare_Protocol->Perform_Experiments directs Analyze_Data Analyze Data vs. Acceptance Criteria Perform_Experiments->Analyze_Data generates data for Document_Results Document in Validation Report Analyze_Data->Document_Results summarizes in

Workflow for Analytical Method Validation.

ICH_Validation_Parameters cluster_AccuracyPrecision Accuracy & Precision cluster_Range Range & Linearity cluster_Sensitivity Sensitivity & Specificity cluster_Robustness Robustness Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Range Range Linearity->Range LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ

ICH Validation Parameters Relationship.

References

Ethambutol vs. its Meso-Isomer: A Comparative Analysis of Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethambutol is a cornerstone of first-line tuberculosis treatment, exhibiting bacteriostatic activity against Mycobacterium tuberculosis and other mycobacteria.[][2][3] Its efficacy is critically dependent on its stereochemistry. Ethambutol possesses two chiral centers, resulting in three stereoisomers: the (+)-(S,S)-enantiomer, the (-)-(R,R)-enantiomer, and the achiral meso-isomer.[2][4] This guide provides a detailed comparative analysis of the antimycobacterial activity of the therapeutically active (S,S)-ethambutol and its meso-isomer, supported by experimental data and methodologies.

Comparative Efficacy

The antimycobacterial activity of ethambutol stereoisomers varies significantly. The (+)-(S,S)-enantiomer is the most potent, demonstrating substantially greater activity against mycobacteria compared to its meso-isomer and the (-)-(R,R)-enantiomer.[2][4]

StereoisomerRelative Potency
(+)-(S,S)-Ethambutol12-16 times more active than the meso-isomer.[][2]
meso-EthambutolSignificantly less active than the (S,S)-enantiomer.
(-)-(R,R)-Ethambutol200-500 times less active than the (S,S)-enantiomer.[][2]

Table 1: Relative Potency of Ethambutol Stereoisomers. This table summarizes the difference in antimycobacterial activity between the stereoisomers of ethambutol.

Mechanism of Action

The primary mechanism of action for ethambutol involves the inhibition of the enzyme arabinosyl transferase.[][2][5] This enzyme is crucial for the polymerization of D-arabinofuranose into arabinan and subsequently arabinogalactan, a key component of the mycobacterial cell wall.[][2] Inhibition of arabinosyl transferase disrupts the synthesis of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth.[]

cluster_0 Mycobacterial Cell Wall Synthesis cluster_1 Ethambutol Inhibition D-arabinofuranose D-arabinofuranose Arabinan Arabinan D-arabinofuranose->Arabinan Arabinosyl Transferase Arabinogalactan Arabinogalactan Arabinan->Arabinogalactan Mycolyl-arabinogalactan-peptidoglycan complex Mycolyl-arabinogalactan-peptidoglycan complex Arabinogalactan->Mycolyl-arabinogalactan-peptidoglycan complex Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolyl-arabinogalactan-peptidoglycan complex->Mycobacterial Cell Wall Ethambutol Ethambutol Ethambutol->Inhibition Start Start Prepare Mycobacterial\nInoculum Prepare Mycobacterial Inoculum Start->Prepare Mycobacterial\nInoculum Inoculate Plates/Tubes Inoculate Plates/Tubes Prepare Mycobacterial\nInoculum->Inoculate Plates/Tubes Prepare Serial Drug\nDilutions Prepare Serial Drug Dilutions Prepare Serial Drug\nDilutions->Inoculate Plates/Tubes Incubate at 37°C Incubate at 37°C Inoculate Plates/Tubes->Incubate at 37°C Assess Growth Assess Growth Incubate at 37°C->Assess Growth Assess Growth->Incubate at 37°C Visible growth Determine MIC Determine MIC Assess Growth->Determine MIC No visible growth

References

A Comparative Guide to Ethambutol Quantification Methods for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of ethambutol in biological matrices. It is designed to assist researchers and drug development professionals in selecting appropriate methods and understanding the critical parameters for inter-laboratory cross-validation. While direct inter-laboratory comparison studies for ethambutol quantification are not extensively published, this guide synthesizes validation data from various independent studies to offer a comparative overview of method performance.

Overview of Quantification Methods

The quantification of ethambutol, a primary anti-tuberculosis drug, in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The most prevalent methods for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is widely accessible and cost-effective. However, since ethambutol lacks a strong UV chromophore, a pre-column derivatization step is typically required to enhance its detectability.[1] Phenethyl isocyanate (PEIC) is a common derivatizing agent used for this purpose.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, often without the need for derivatization.[3][4] It is considered the gold standard for bioanalytical assays due to its ability to provide structural confirmation of the analyte.

Comparative Performance of Ethambutol Quantification Methods

The following tables summarize the performance characteristics of various HPLC-UV and LC-MS/MS methods for ethambutol quantification as reported in the literature. These parameters are essential for evaluating the reliability and suitability of a method for a specific application.

Table 1: Performance Characteristics of HPLC-UV Methods for Ethambutol Quantification in Human Plasma

ParameterMethod 1Method 2
Linearity Range (µg/mL) 0.39 - 12.5[2]0.2 - not specified[5]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.39[2]0.2[5]
Intra-day Precision (%RSD) < 5.2[5]Not Reported
Inter-day Precision (%RSD) < 7.6[5]Not Reported
Accuracy (% Recovery) 101.77 ± 7.10 to 102.33 ± 8.69[1][2][6]Not Reported

Table 2: Performance Characteristics of LC-MS/MS Methods for Ethambutol Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.2 - 10[3]0.25 - 100.5 - 10
Lower Limit of Quantification (LLOQ) (µg/mL) 0.2[3]0.250.5[4]
Intra-day Precision (%CV) < 9[3]< 15[4]Not Reported
Inter-day Precision (%CV) < 9[3]< 15[4]Not Reported
Accuracy (%) 92.1 - 105.5[3]Not Reported91.5 - 110.0[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

HPLC-UV Method with Pre-column Derivatization

This protocol is based on the derivatization of ethambutol with phenethyl isocyanate (PEIC).[2]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to separate the supernatant.

2. Derivatization:

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a derivatization agent solution (PEIC in a suitable solvent).

  • Incubate at room temperature to allow the reaction to complete.

3. HPLC-UV Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 25:75 v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 200 nm.[5]

  • Injection Volume: 20 µL.

LC-MS/MS Method

This protocol outlines a direct injection method without derivatization.[3]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation with a solvent like acetonitrile.

  • Centrifuge and collect the supernatant for injection.

2. LC-MS/MS Analysis:

  • Column: A suitable column for polar compounds (e.g., a HILIC or a specific reverse-phase column).

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic phases, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ethambutol and its internal standard.

Cross-Validation Workflow Between Laboratories

A robust cross-validation between laboratories is essential to ensure that different methods produce comparable results. The following diagram illustrates an ideal workflow for such a study.

CrossValidationWorkflow cluster_lab1 Laboratory 1 cluster_lab2 Laboratory 2 cluster_coordination Coordinating Center Lab1_Method Method A (e.g., HPLC-UV) Lab1_Analysis Analysis of Samples Lab1_Method->Lab1_Analysis Lab1_Results Results A Lab1_Analysis->Lab1_Results Data_Comp Data Comparison & Statistical Analysis Lab1_Results->Data_Comp Lab2_Method Method B (e.g., LC-MS/MS) Lab2_Analysis Analysis of Samples Lab2_Method->Lab2_Analysis Lab2_Results Results B Lab2_Analysis->Lab2_Results Lab2_Results->Data_Comp Sample_Prep Prepare & Distribute Standardized Samples Sample_Prep->Lab1_Analysis Blinded Samples Sample_Prep->Lab2_Analysis Blinded Samples Conclusion Conclusion on Method Comparability Data_Comp->Conclusion

Caption: Idealized workflow for inter-laboratory cross-validation.

Conclusion

Both HPLC-UV with derivatization and LC-MS/MS are viable methods for the quantification of ethambutol in biological matrices. LC-MS/MS generally offers superior sensitivity and selectivity. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For reliable cross-laboratory comparisons, it is imperative to use well-characterized reference standards, implement robust quality control procedures, and ideally, participate in proficiency testing programs. The provided data and protocols serve as a valuable resource for laboratories aiming to establish and validate ethambutol quantification methods and to facilitate the comparison of results across different sites.

References

Ethambutol's Efficacy Against Drug-Susceptible and Drug-Resistant Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ethambutol against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (TB). The following sections detail the in vitro activity of ethambutol, its clinical efficacy in various treatment regimens, and the experimental protocols for assessing its effectiveness.

In Vitro Efficacy: A Tale of Two Strains

Ethambutol's in vitro efficacy is markedly different between drug-susceptible and drug-resistant TB strains. This difference is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The MIC of ethambutol for drug-susceptible M. tuberculosis is typically low, indicating its effectiveness. However, for drug-resistant strains, particularly those with mutations in the embB gene, the MIC is significantly higher, signifying reduced efficacy.

Strain TypeGenotype (Common Mutations)Typical MIC Range (µg/mL)
Drug-Susceptible Wild-type embB0.5 - 2.0
Ethambutol-Resistant (Low-Level) embB codon 306 mutations (e.g., M306I, M306V)4.0 - 10.0
Ethambutol-Resistant (High-Level) embB codon 406 mutations (e.g., G406A, G406D)>10.0
Multidrug-Resistant (MDR-TB) Varies, often includes embB mutationsCan range from susceptible to high-level resistance

Comparison of Clinical Efficacy

The clinical utility of ethambutol varies significantly depending on the resistance profile of the infecting M. tuberculosis strain. In drug-susceptible TB, it plays a crucial role in the initial phase of treatment, primarily to prevent the emergence of resistance to other first-line drugs.[1] However, its contribution to the overall bactericidal activity of the standard regimen is considered modest.[2]

For drug-resistant TB, particularly multidrug-resistant TB (MDR-TB), the role of ethambutol is more nuanced. It is often included in treatment regimens when the strain is susceptible to it, but its efficacy is considered inferior to other second-line drugs.[3][4]

Patient PopulationTreatment RegimenTreatment Success RateKey Findings
Drug-Susceptible Pulmonary TB [5][6]Standard 4-drug regimen (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)~94%Early discontinuation of ethambutol based on rapid molecular testing did not negatively impact treatment success rates, suggesting its primary role is to prevent resistance in the initial phase.[5][6]
Isoniazid-Resistant TB 6-month regimen of Isoniazid, Rifampin, Pyrazinamide, and EthambutolSuccessful outcomes reportedA four-drug, 6-month daily regimen including ethambutol was effective for treating isoniazid-resistant TB.
Multidrug-Resistant TB (MDR-TB) [3]Standardized MDR-TB regimen including Ethambutol52%Treatment success was significantly lower in patients receiving ethambutol compared to those receiving cycloserine (60%) or terizidone (62%).[3]

Mechanism of Action and Resistance

Ethambutol is a bacteriostatic agent that targets the synthesis of the mycobacterial cell wall.[7] Resistance to ethambutol is primarily associated with mutations in the embCAB operon, which encodes for arabinosyltransferases involved in cell wall biosynthesis.[1]

Signaling Pathway of Ethambutol Action and Resistance

cluster_drug_action Ethambutol Action cluster_resistance_mechanism Resistance Mechanism Ethambutol Ethambutol Arabinosyl Transferase (EmbB) Arabinosyl Transferase (EmbB) Ethambutol->Arabinosyl Transferase (EmbB) Inhibits Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinosyl Transferase (EmbB)->Arabinogalactan Synthesis Catalyzes Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Arabinogalactan Synthesis->Mycobacterial Cell Wall Integrity Essential for embB gene mutation embB gene mutation Altered EmbB Protein Altered EmbB Protein embB gene mutation->Altered EmbB Protein Results in Reduced Ethambutol Binding Reduced Ethambutol Binding Altered EmbB Protein->Reduced Ethambutol Binding Leads to Reduced Ethambutol Binding->Ethambutol Prevents Inhibition Reduced Ethambutol Binding->Arabinosyl Transferase (EmbB) G Start Start Prepare M. tuberculosis inoculum Prepare M. tuberculosis inoculum Start->Prepare M. tuberculosis inoculum Prepare drug-free (control) and ethambutol-containing 7H10 agar plates Prepare drug-free (control) and ethambutol-containing 7H10 agar plates Prepare M. tuberculosis inoculum->Prepare drug-free (control) and ethambutol-containing 7H10 agar plates Inoculate plates with standardized bacterial suspension Inoculate plates with standardized bacterial suspension Prepare drug-free (control) and ethambutol-containing 7H10 agar plates->Inoculate plates with standardized bacterial suspension Incubate plates at 37°C for 3 weeks Incubate plates at 37°C for 3 weeks Inoculate plates with standardized bacterial suspension->Incubate plates at 37°C for 3 weeks Count colonies on control and drug-containing plates Count colonies on control and drug-containing plates Incubate plates at 37°C for 3 weeks->Count colonies on control and drug-containing plates Calculate percentage of resistant colonies Calculate percentage of resistant colonies Count colonies on control and drug-containing plates->Calculate percentage of resistant colonies Interpret results Interpret results Calculate percentage of resistant colonies->Interpret results Resistant Resistant Interpret results->Resistant >1% growth Susceptible Susceptible Interpret results->Susceptible <=1% growth End End Resistant->End Susceptible->End G Start Start Prepare serial dilutions of ethambutol in a 96-well plate Prepare serial dilutions of ethambutol in a 96-well plate Start->Prepare serial dilutions of ethambutol in a 96-well plate Prepare standardized M. tuberculosis inoculum Prepare standardized M. tuberculosis inoculum Prepare serial dilutions of ethambutol in a 96-well plate->Prepare standardized M. tuberculosis inoculum Inoculate all wells (except negative control) with inoculum Inoculate all wells (except negative control) with inoculum Prepare standardized M. tuberculosis inoculum->Inoculate all wells (except negative control) with inoculum Incubate plate at 37°C Incubate plate at 37°C Inoculate all wells (except negative control) with inoculum->Incubate plate at 37°C Read plate for visible growth Read plate for visible growth Incubate plate at 37°C->Read plate for visible growth Determine MIC Determine MIC Read plate for visible growth->Determine MIC Lowest concentration with no visible growth Lowest concentration with no visible growth Determine MIC->Lowest concentration with no visible growth End End Lowest concentration with no visible growth->End

References

A Head-to-Head Showdown: Ethambutol Versus Novel Antitubercular Agents in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparative Guide for Researchers

The landscape of tuberculosis treatment is undergoing a significant transformation, with a pipeline of novel drugs offering hope against drug-resistant strains. This guide provides a comparative in vitro analysis of the first-line drug ethambutol against four promising novel antitubercular agents: bedaquiline, delamanid, pretomanid, and SQ109. The data presented here, summarized from recent studies, offers a quantitative look at their potency against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.

Performance Snapshot: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antimicrobial agent is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for ethambutol and the selected novel agents against M. tuberculosis H37Rv. It is important to note that variations in MIC values can arise from different experimental methodologies.

DrugTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (µg/mL)
Ethambutol Inhibition of arabinosyl transferases, disrupting cell wall synthesis.0.025 - 3.27
Bedaquiline Inhibition of ATP synthase, depleting cellular energy.0.06 - 0.0625
Delamanid Pro-drug activated to inhibit mycolic acid synthesis.≤0.0125
Pretomanid Pro-drug with dual action: inhibition of mycolic acid synthesis and generation of reactive nitrogen species.0.06 - 0.25
SQ109 Multiple proposed mechanisms, including inhibition of MmpL3 transporter and disruption of proton motive force.0.2 - 0.78[1]

Note: MIC values are compiled from multiple sources and may vary based on the specific assay used (e.g., MABA, REMA, broth microdilution).

Unveiling the Mechanisms: How These Agents Combat Tuberculosis

The novel antitubercular agents employ diverse and innovative strategies to eliminate M. tuberculosis, often targeting pathways distinct from traditional drugs like ethambutol.

Ethambutol acts by inhibiting arabinosyl transferases, enzymes crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.

Bedaquiline , a diarylquinoline, introduces a novel mechanism by targeting the proton pump of ATP synthase[2][3]. This disrupts the bacterium's energy metabolism, leading to cell death[4].

dot

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Bedaquiline's mechanism of action.

Delamanid and Pretomanid are both pro-drugs from the nitroimidazole class, requiring activation by a specific mycobacterial enzyme (F420-dependent nitroreductase)[5][6][7][8]. Once activated, they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall[5][7][9][10][11]. Pretomanid also exhibits a dual mode of action, generating reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions[6][9][10][11].

dot

Nitroimidazole_Activation cluster_0 Mycobacterium Prodrug Delamanid / Pretomanid (Pro-drug) F420_System F420-dependent Nitroreductase Prodrug->F420_System Enters Active_Metabolite Active Metabolite F420_System->Active_Metabolite Activates Mycolic_Acid Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Activation pathway of Delamanid and Pretomanid.

SQ109 is a diamine-based compound with multiple proposed mechanisms of action. It is thought to inhibit the MmpL3 transporter, which is essential for transporting mycolic acids[1]. Additionally, it can act as a protonophore uncoupler, disrupting the proton motive force across the bacterial membrane and affecting cellular energy production[12][13][14].

Experimental Corner: A Look at In Vitro Assay Protocols

The determination of MIC values is crucial for assessing the in vitro potency of antitubercular agents. Two common colorimetric methods used are the Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA).

Microplate Alamar Blue Assay (MABA) Protocol

The MABA is a widely used method for determining the MIC of compounds against M. tuberculosis[15][16].

  • Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific turbidity, typically equivalent to a McFarland standard of 1.0, and then diluted.

  • Inoculation: The prepared bacterial suspension is added to each well of the drug plate. Control wells (drug-free and bacteria-free) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

dot

MABA_Workflow start Start prep_plate Prepare Drug Dilution Plate start->prep_plate prep_inoculum Prepare M. tuberculosis Inoculum prep_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate1 Incubate (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate (24-48h) add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end End read_results->end

Workflow for the Microplate Alamar Blue Assay (MABA).
Resazurin Microtiter Assay (REMA) Protocol

The REMA is another rapid and cost-effective colorimetric assay for mycobacterial drug susceptibility testing.

  • Plate Preparation: Similar to MABA, serial dilutions of the drugs are made in a 96-well microplate with appropriate growth medium.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared.

  • Inoculation: The bacterial suspension is added to the wells.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Resazurin: A resazurin solution is added to all wells.

  • Final Incubation: The plates are incubated for an additional 12-24 hours.

  • Result Interpretation: The reduction of blue resazurin to pink resorufin by viable bacteria indicates growth. The MIC is the lowest drug concentration that remains blue.

This guide provides a foundational in vitro comparison of ethambutol with key novel antitubercular agents. The superior potency of the novel agents in these assays underscores their potential in the development of more effective tuberculosis treatment regimens. Researchers are encouraged to consider these findings in the context of their own experimental designs and to consult the primary literature for more detailed information.

References

Ethambutol: A Validated Reference Standard for Tuberculosis Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Ethambutol is a primary bacteriostatic antibiotic used in the combination therapy of tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis.[1][] Its well-characterized mechanism of action and established inhibitory concentrations have solidified its role as an essential reference standard in the screening and development of new anti-TB drugs. This guide provides an objective comparison of ethambutol's performance against other first-line agents, supported by experimental data and standardized protocols for researchers and drug development professionals.

Mechanism of Action: Disrupting the Mycobacterial Cell Wall

Ethambutol's primary mode of action is the inhibition of mycobacterial cell wall synthesis.[1] It specifically targets and inhibits arabinosyl transferase enzymes, particularly EmbB, which are encoded by the emb gene cluster.[3] These enzymes are crucial for the polymerization of D-arabinose into arabinan, a key component of arabinogalactan and lipoarabinomannan (LAM). Arabinogalactan serves as a structural bridge, linking mycolic acids to the peptidoglycan layer.

By disrupting this process, ethambutol effectively halts the formation of the complete mycolyl-arabinogalactan-peptidoglycan complex.[1][] This leads to a compromised cell wall with increased permeability, rendering the bacterium more susceptible to other drugs and environmental stresses.[1][4]

Ethambutol_Mechanism cluster_synthesis Mycobacterial Cell Wall Synthesis UDP_Arabinose UDP-Arabinose (Precursor) Arabinan Arabinan Polymerization UDP_Arabinose->Arabinan EmbA/B/C (Arabinosyl Transferases) AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) Arabinan->AG_LAM CellWall Cell Wall Complex Assembly AG_LAM->CellWall Ethambutol Ethambutol Ethambutol->Inhibition Inhibition->Arabinan Inhibition

Caption: Ethambutol inhibits arabinosyl transferases, disrupting cell wall synthesis.

Comparative Performance: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a critical metric for assessing the efficacy of anti-TB agents. Ethambutol provides a reliable benchmark for evaluating the potency of novel compounds. The typical MIC ranges for first-line anti-TB drugs against the standard reference strain, M. tuberculosis H37Rv, are presented below.

DrugMolecular TargetTypical MIC Range (µg/mL) against M. tuberculosis H37Rv
Ethambutol Arabinosyl Transferases (EmbA/B/C)0.5 - 2.0[5]
IsoniazidMycolic Acid Synthesis (InhA)0.02 - 0.04[5]
RifampicinRNA Polymerase (RpoB)0.2 - 0.4[5]
PyrazinamideUnclear (requires acidic pH)25 - 100 (at pH 5.5)[6]

Note: MIC values can vary based on the specific methodology and laboratory conditions.

Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents against M. tuberculosis. Ethambutol is routinely included as a positive control to validate the assay's performance.

1. Inoculum Preparation:

  • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[7]

  • Incubate at 37°C until the culture reaches mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

2. Plate Preparation:

  • Perform two-fold serial dilutions of test compounds and the ethambutol reference standard in a 96-well microtiter plate.[7] The final volume in each well should be 100 µL.

  • Ethambutol concentrations should bracket the known MIC range (e.g., from 16 µg/mL down to 0.125 µg/mL).

  • Include a drug-free well for growth control and a sterile medium well for a negative control.

3. Incubation:

  • Add 100 µL of the prepared mycobacterial inoculum to each well.

  • Seal the plate and incubate at 37°C for 7 to 14 days.[7]

4. MIC Reading:

  • After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator, such as resazurin.

  • With resazurin, a color change from blue to pink indicates bacterial viability.

  • The MIC is recorded as the lowest drug concentration that prevents this color change, thereby inhibiting bacterial growth.[7]

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare M. tuberculosis Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions (Test Compounds & Ethambutol) B->C D Incubate at 37°C (7-14 Days) C->D E Add Growth Indicator (e.g., Resazurin) D->E F Read Plate (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The validation of ethambutol as a reference standard is founded on its specific and well-understood mechanism of action, along with its consistent and reproducible MIC against M. tuberculosis. Its inclusion in drug screening assays is critical for quality control, ensuring the reliability and comparability of results. By serving as a benchmark, ethambutol allows researchers to accurately gauge the relative potency of novel drug candidates, making it an indispensable tool in the global effort to combat tuberculosis.

References

A Comparative Guide: Oral Versus Nanoformulation Delivery of Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethambutol, a cornerstone of first-line tuberculosis therapy, faces challenges related to patient compliance and potential toxicity due to its frequent dosing schedule.[1] Nanoformulations of ethambutol are emerging as a promising strategy to overcome these limitations by offering sustained drug release, improved bioavailability, and targeted delivery. This guide provides an objective comparison of the performance of oral versus nanoformulation delivery of ethambutol, supported by experimental data, to aid researchers in the development of more effective tuberculosis treatments.

Performance Comparison: At a Glance

The following tables summarize the key performance indicators of oral and nanoformulation delivery of ethambutol based on available preclinical and clinical data.

| Table 1: Pharmacokinetic Profile Comparison | | :--- | :--- | :--- | | Parameter | Oral Ethambutol | Ethambutol Nanoformulation (PLGA NPs) | | Bioavailability | ~75-80% in humans[2] | Sustained plasma levels suggest potential for improved bioavailability. | | Time to Maximum Concentration (Tmax) | 2.5 ± 0.9 hours (fasting, human)[2] | Slower onset, with sustained release over days.[3] | | Maximum Concentration (Cmax) | 4.5 ± 1.0 µg/mL (fasting, 25 mg/kg, human)[2] | Lower Cmax compared to oral, but maintained for a longer duration.[3] | | Elimination Half-life (t1/2) | 3.43 hours (rat lung tissue) | Drug detectable in plasma for up to 5 days in mice.[3] | | Dosing Frequency | Daily[1] | Potential for weekly administration.[3] |

| Table 2: Efficacy and Safety Profile Comparison | | :--- | :--- | :--- | | Parameter | Oral Ethambutol | Ethambutol Nanoformulation | | In Vitro Efficacy (MIC) | 0.39 µg/mL against M. smegmatis[4] | 1.5 µg/mL (nanoformulation), 0.72 µg/mL (effective ethambutol) against M. smegmatis[4] | | In Vivo Efficacy | 4.80 log10 CFU reduction in lungs of rats (M. tuberculosis)[5] | Equivalent therapeutic effect to daily oral free drugs with weekly dosing against M. avium in mice.[3] | | In Vitro Cytotoxicity | Cell viability of ~85% at 50 µg/mL on 3T3 cells.[4] | Higher biocompatibility with cell viability of >95% at 50 µg/mL on 3T3 cells (graphene oxide-based).[4] Non-toxic in MTT assay (Solid Lipid Nanoparticles).[6] | | In Vivo Toxicity | Testicular toxicity and spermatogenesis disruption reported in rats with repeated administration.[7] | In vivo toxicity studies for ethambutol-specific nanoformulations are limited but are a critical area for future research. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in this guide.

Preparation of Ethambutol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication technique.

Materials:

  • Ethambutol hydrochloride (EMB)

  • Solid lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Phosphate buffered saline (PBS)

Procedure:

  • Lipid Phase Preparation: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. Ethambutol is then dispersed in the molten lipid.

  • Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization (e.g., using a high-shear homogenizer) for a specific duration to form a coarse oil-in-water emulsion.

  • Ultrasonication: The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of ethambutol.

Animal Model:

  • Wistar rats (male or female, specific weight range)

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: A single dose of ethambutol (e.g., 90 mg/kg) is administered orally (intragastric gavage) to the rats.[8]

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[8]

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Drug Quantification: The concentration of ethambutol in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2), using non-compartmental analysis.

Resazurin Microtiter Assay (REMA) for Anti-Mycobacterial Activity

This assay is a colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium.

Materials:

  • Mycobacterium species (e.g., M. smegmatis or M. tuberculosis)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.01% w/v)

  • Ethambutol (and nanoformulation) stock solutions

Procedure:

  • Inoculum Preparation: A suspension of the Mycobacterium strain is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum concentration.

  • Drug Dilution: Serial two-fold dilutions of the test compounds (oral ethambutol and nanoformulation) are prepared in the 96-well plates containing the supplemented Middlebrook 7H9 broth.

  • Inoculation: The prepared mycobacterial inoculum is added to each well. Control wells containing only medium, only inoculum, and medium with the highest concentration of the drug vehicle are included.

  • Incubation: The plates are sealed and incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

  • Addition of Resazurin: After incubation, the resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this comparative study.

Ethambutol_Mechanism Ethambutol Ethambutol CellWall Mycobacterial Cell Wall Ethambutol->CellWall Enters Arabinogalactan Arabinogalactan Synthesis CellWall->Arabinogalactan Inhibits MycolicAcid Mycolic Acid Incorporation Arabinogalactan->MycolicAcid Disrupts CellLysis Increased Cell Wall Permeability (Bacteriostatic Effect) MycolicAcid->CellLysis

Caption: Mechanism of action of Ethambutol.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Nano_Prep Nanoformulation Preparation Characterization Physicochemical Characterization Nano_Prep->Characterization Drug_Release Drug Release Study Nano_Prep->Drug_Release Cytotoxicity Cytotoxicity Assay Nano_Prep->Cytotoxicity Efficacy_InVitro In Vitro Efficacy (REMA) Nano_Prep->Efficacy_InVitro PK_Study Pharmacokinetic Study (Animal Model) Nano_Prep->PK_Study Oral_Form Oral Formulation Oral_Form->Efficacy_InVitro Oral_Form->PK_Study Efficacy_InVivo Therapeutic Efficacy (Infected Animal Model) PK_Study->Efficacy_InVivo Toxicity_InVivo In Vivo Toxicity Study Efficacy_InVivo->Toxicity_InVivo

Caption: Experimental workflow for comparative analysis.

Conclusion

The available data strongly suggests that nanoformulations of ethambutol have the potential to significantly improve upon conventional oral delivery. The key advantages of nanoformulations include sustained drug release, which could lead to reduced dosing frequency and improved patient compliance, and a potentially better safety profile as indicated by in vitro cytotoxicity studies. While in vivo efficacy data against Mycobacterium tuberculosis for ethambutol nanoformulations is still emerging, the promising results from studies on other mycobacterial species warrant further investigation.

For researchers and drug development professionals, the focus should now be on conducting comprehensive in vivo studies that directly compare the efficacy and long-term toxicity of promising ethambutol nanoformulations with the standard oral regimen in relevant animal models of tuberculosis. Such studies will be critical in translating the potential of nanotechnology into tangible clinical benefits for tuberculosis patients.

References

Head-to-head comparison of different analytical techniques for ethambutol detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of ethambutol is critical for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the detection of ethambutol using various techniques.

Analytical TechniqueSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Pharmaceutical Tablets15-90 µg/mL--[1]
Transdermal application0.39–12.5 μg/mL--[2][3]
Human Plasma0.106–7.006 µg/mL-0.106 µg/mL[4]
Pharmaceutical Formulations20-120 µg/mL--[5]
LC-MS/MS Human Plasma0.106 - 7.006 µg/mL-0.106 µg/mL[4]
Spectrophotometry Pure and Pharmaceutical Forms2.0-40 µg/mL--[6][7]
Pharmaceutical Preparations25-400 µg/mL25 µg/mL-[8]
Gas Chromatography (GC) Tablets---[9]
Capillary Electrophoresis (CE) Water and Human Plasma2-50 ng/mL1.0 ng/mL (water), 0.4 µg/mL (plasma)-[10]
Pharmaceutical Formulations--23.5 µmol/L[11]
Electrochemical Sensor Pharmaceutical and Urine0.05‒100 µM0.023 µM0.075 µM[12]
-0.0214 µM0.6713 µM[13]
Racemic and Real Samples1.0 x 10⁻⁷ to 2.5 x 10⁻⁴ M3.10 x 10⁻⁸ M (RR-ETB), 8.52 x 10⁻⁸ M (SS-ETB)-[14]

Experimental Workflows and Methodologies

A clear understanding of the experimental workflow is essential for replicating and validating analytical methods. The following diagrams, generated using Graphviz, illustrate the logical steps involved in some of the key techniques for ethambutol detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Tablet, Plasma) Extraction Extraction/Dissolution Sample->Extraction Derivatization Pre-column Derivatization (if required) Extraction->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for ethambutol analysis.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_measurement Measurement & Analysis Sample Sample (e.g., Pure Drug, Formulation) Dissolution Dissolution in Solvent Sample->Dissolution Reagent Addition of Complexing Reagent (e.g., Triphenyl Methane Dyes) Dissolution->Reagent Complex Formation of Colored Complex Reagent->Complex Absorbance Absorbance Measurement (Spectrophotometer) Complex->Absorbance Quantification Quantification (Beer-Lambert Law) Absorbance->Quantification Electrochemical_Sensor_Workflow cluster_prep Sensor Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Electrode Glassy Carbon Electrode Modification Modification with Nanomaterials (e.g., NiNPs/ERGO) Electrode->Modification Sample_Intro Introduction of Sample (Pharmaceutical or Urine) Modification->Sample_Intro Voltammetry Square Wave Voltammetry Sample_Intro->Voltammetry Signal Peak Current Measurement Voltammetry->Signal Calibration Calibration Curve Signal->Calibration Quantification Concentration Determination Calibration->Quantification

References

A Comparative Guide to Inter-laboratory Standardization of Ethambutol Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for ethambutol (EMB) susceptibility testing in Mycobacterium tuberculosis. The standardization of these methods is critical for the accurate diagnosis and effective treatment of drug-resistant tuberculosis. This document summarizes quantitative data from inter-laboratory studies, details experimental protocols, and visualizes the workflow of a typical standardization study.

Data Presentation: A Comparative Analysis of Phenotypic and Genotypic Methods

The accurate determination of ethambutol resistance is crucial for guiding therapeutic regimens for tuberculosis. Various phenotypic and genotypic methods are employed, each with distinct performance characteristics. The following tables summarize the agreement, sensitivity, and specificity of commonly used methods as reported in comparative studies.

Table 1: Agreement of Phenotypic Methods for Ethambutol Susceptibility Testing

ComparisonAgreement (%)Kappa ValueCitation
MABA vs. Proportion Method84.70.67 (Good)[1][2]
MGIT 960 vs. Proportion Method77.10.55 (Moderate)[1][2]
MABA vs. PM (Resistance)Significantly higher than MGIT 960 vs. PM0.78 (Good)[1][2]
BACTEC 460TB vs. Agar Proportion91.4 (Pairwise interlaboratory)Not Reported[3]

Table 2: Performance of Genotypic vs. Phenotypic Methods for Ethambutol Resistance Detection

Genotypic MethodPhenotypic ComparatorSensitivity (%)Specificity (%)Accuracy (%)Citation
DNA Sequencing (embB)MABA81.386.883.1[1][2]
PCR-DNA Sequencing (embB 306)Various5793Not Reported[4]
PCR-DNA Sequencing (embB 306, 406, 497)Various7689Not Reported[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and standardization of susceptibility testing. Below are protocols for key phenotypic and genotypic methods.

Phenotypic Method: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a drug.

Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0.

  • Drug Dilution: Prepare serial twofold dilutions of ethambutol in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free control well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.[2]

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Phenotypic Method: BACTEC MGIT 960 System

The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is an automated method for rapid mycobacterial detection and susceptibility testing.

Protocol:

  • Inoculum Preparation: Prepare an inoculum from a positive MGIT tube or a solid culture, adjusting the bacterial density according to the manufacturer's instructions.

  • Drug-Containing and Control Tubes: For each isolate, use a set of MGIT tubes: one drug-free growth control tube and tubes containing ethambutol at the critical concentration.

  • Inoculation: Inoculate all tubes with the prepared bacterial suspension.

  • Incubation: Place the tubes in the BACTEC MGIT 960 instrument. The instrument automatically incubates and monitors the tubes for bacterial growth by detecting oxygen consumption.

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth control and provides a qualitative result of susceptible or resistant.

Genotypic Method: DNA Sequencing of the embB Gene

This method identifies mutations in the embB gene, which are associated with ethambutol resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from M. tuberculosis isolates.

  • PCR Amplification: Amplify the embB gene, particularly the region containing codons 306, 406, and 497, using specific primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing: Perform Sanger sequencing of the purified PCR product.

  • Sequence Analysis: Compare the obtained sequence with a wild-type embB reference sequence to identify any mutations. The presence of specific mutations is correlated with ethambutol resistance.[4]

Workflow for an Inter-laboratory Standardization Study

The following diagram illustrates a typical workflow for an inter-laboratory study aimed at standardizing ethambutol susceptibility testing. Such studies are crucial for ensuring consistent and reliable results across different laboratories.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Testing cluster_2 Phase 3: Data Collection and Analysis cluster_3 Phase 4: Standardization and Reporting A Define Study Objectives and Protocols B Select Participating Laboratories A->B C Prepare and Validate a Panel of M. tuberculosis Isolates (Susceptible and Resistant Strains) B->C D Distribute Isolate Panels and Standardized Reagents C->D E Each Laboratory Performs Ethambutol Susceptibility Testing using Agreed-Upon Methods D->E F Collect and Compile Raw Data from all Laboratories E->F G Statistical Analysis: - Inter-laboratory Agreement (Kappa) - Concordance between Methods - Sensitivity and Specificity F->G H Identify Sources of Discrepancy G->H I Refine and Standardize Protocols H->I J Publish Findings and Recommendations for Standardized Ethambutol Susceptibility Testing I->J

Caption: Workflow of an inter-laboratory study for ethambutol susceptibility testing standardization.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Ethambutol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a controlled laboratory environment is paramount when handling chemical compounds such as Ethambutol Hydrochloride. Adherence to strict personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to mitigate risks of exposure and contamination. This document provides essential, step-by-step guidance for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations

The selection and proper use of PPE are the first line of defense against chemical exposure. While specific breakthrough time data for this compound is not extensively available, recommendations are based on general guidelines for handling hazardous pharmaceutical compounds and cytotoxic drugs.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Powder-free nitrile or latex gloves. Double gloving is recommended.Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Gown Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from dust particles and potential splashes.
Face Protection A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Provides a full barrier for the face against splashes.
Respiratory Protection A NIOSH-approved N95 dust respirator should be used when handling the powder form of this compound, especially if engineering controls like a fume hood are not available or insufficient to control dust.Prevents inhalation of fine particles of the compound.

Table 2: Glove Selection and Usage Guidelines

GuidelineDescription
Material Nitrile gloves are generally recommended for handling chemicals. Latex gloves may also be suitable but can cause allergic reactions in some individuals.
Inspection Always inspect gloves for tears or punctures before use.
Double Gloving Wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.
Changing Gloves Change the outer glove immediately if it becomes contaminated. Both pairs of gloves should be changed regularly, approximately every 30-60 minutes during extended handling procedures.

Procedural Workflow for Handling this compound

A systematic approach to donning, using, and doffing PPE is crucial to prevent cross-contamination and exposure. The following workflow outlines the key steps for safe handling.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence (in designated area) cluster_disposal Disposal and Hygiene prep_area 1. Prepare clean work area gather_ppe 2. Gather all necessary PPE prep_area->gather_ppe inspect_ppe 3. Inspect PPE for defects gather_ppe->inspect_ppe don_gown 4. Don gown inspect_ppe->don_gown don_respirator 5. Don respirator (if required) don_gown->don_respirator don_eyewear 6. Don eye/face protection don_respirator->don_eyewear don_gloves 7. Don inner and outer gloves don_eyewear->don_gloves handling 8. Perform handling procedures in a designated area (e.g., fume hood) don_gloves->handling doff_outer_gloves 9. Remove outer gloves handling->doff_outer_gloves doff_gown 10. Remove gown doff_outer_gloves->doff_gown doff_eyewear 11. Remove eye/face protection doff_gown->doff_eyewear doff_respirator 12. Remove respirator doff_eyewear->doff_respirator doff_inner_gloves 13. Remove inner gloves doff_respirator->doff_inner_gloves dispose_ppe 14. Dispose of all PPE in designated hazardous waste container doff_inner_gloves->dispose_ppe wash_hands 15. Wash hands thoroughly with soap and water dispose_ppe->wash_hands

Caption: A logical workflow for the selection, donning, handling, doffing, and disposal of PPE when working with this compound.

Operational and Disposal Plans

Handling Procedures:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weighing boats, etc.) for handling the compound. Clean equipment thoroughly after use or use disposable equipment.

  • Avoid generating dust. If weighing the powder, do so carefully to minimize aerosolization.

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before cleaning up the spill.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then use an appropriate absorbent material.

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution and then with soap and water.

Disposal Plan:

  • All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated and disposed of as hazardous waste.

  • Place all contaminated disposable items in a clearly labeled, sealed hazardous waste bag or container.

  • Unused or waste this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of it down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethambutol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethambutol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.